Copper;platinum
Description
Significance of Bimetallic Systems in Modern Chemistry and Materials Science
Bimetallic systems, which are materials composed of two different metals, are at the forefront of modern chemistry and materials science. They offer the remarkable ability to tailor the reactivity and physical properties of a material by creating specific surface compositions and structures. researchgate.net This synergy between two distinct metals can lead to enhanced performance that surpasses that of their individual components. acs.orglbl.gov Bimetallic nanostructures, in particular, are an emerging and significant class of nanomaterials due to their exceptional properties. acs.org
The advantages of bimetallic systems are numerous and include improved selectivity, heightened reactivity, and increased stability compared to their parent metals. researchgate.net These characteristics are crucial in the design of new and more efficient catalysts. researchgate.net The properties of bimetallic nanostructures are heavily influenced by their size, composition, morphology, and the arrangement of the metal atoms, which can be controlled during synthesis. acs.org Bimetallic catalysts, for instance, can be designed with tailored electronic and geometric properties to optimize their performance in various chemical reactions. researchgate.net
Rationale for Copper-Platinum Combinations in Catalysis and Advanced Materials Design
The combination of copper and platinum is particularly compelling for applications in catalysis and the design of advanced materials. Bimetallic platinum-based catalysts are being developed to create more efficient electrocatalysts. researchtrends.net Alloying platinum with a less expensive metal like copper can not only reduce costs but also enhance catalytic activity. acs.org
The rationale for combining these two metals stems from several key factors:
Synergistic Effects: Copper and platinum exhibit a synergistic effect that can lead to improved catalytic performance. researchtrends.net The addition of platinum to copper can enhance the reducibility and dispersion of copper, leading to better catalytic properties. researchgate.net
Modified Electronic and Geometric Structures: The pairing of copper and platinum results in modified electronic and geometric structures that have demonstrated remarkable performance in various applications. researchtrends.net Doping platinum with copper can decrease the interatomic distance of platinum atoms and alter the energy of its d-orbitals, which can facilitate the adsorption of reactants. mdpi.com
Enhanced Stability and Activity: Copper-platinum alloys can exhibit enhanced stability and catalytic activity. For example, Pt-Cu nanoalloys have shown high activity for methanol (B129727) oxidation, a key reaction in fuel cells. sciopen.com The Pt-rich surface of some Cu-Pt nanoparticles can prevent the substantial oxidation of copper, contributing to the material's stability under reaction conditions. acs.org
Tunable Properties for Specific Reactions: The composition of Cu-Pt alloys can be tuned to optimize their performance for specific reactions. For instance, in the electrocatalytic reduction of CO2, anchoring atomically dispersed platinum on copper catalysts can promote the formation of desired hydrocarbons while suppressing unwanted side reactions. nih.gov Similarly, for glycerol (B35011) hydrogenolysis, Pt-Cu catalysts have shown high selectivity towards the production of 1,3-propanediol. acs.org
Historical Development and Evolution of Copper-Platinum Research (e.g., early alloy studies)
The study of platinum and its alloys has a rich history. While platinum was mentioned as early as the 16th century, it was primarily in the 18th century that it garnered significant scientific interest due to its unique properties. jhu.edu Early studies of platinum alloys were systematic and contributed significantly to the scientific understanding of these materials. jhu.edu The use of platinum in jewellery dates back to the late 19th and early 20th centuries, often alloyed with small amounts of other metals, including copper, to increase its hardness. ingentaconnect.comjtf.it
The development of platinum jewellery alloys has evolved over the past century, with a focus on creating materials with improved mechanical properties and suitability for various manufacturing techniques like investment casting. ingentaconnect.com For instance, platinum-copper alloys were noted for their use in jewellery, although some compositions were found to work-harden too rapidly for practical manufacturing. ingentaconnect.com
In the realm of catalysis, the synthesis of colloidal copper-platinum particles for catalytic hydrogenation was reported in 1994. researchgate.net Since then, research into Cu-Pt nanoalloys has expanded significantly, with studies demonstrating their formation as solid solutions at the nanoscale. nih.gov The ability to synthesize monodisperse Cu-Pt alloy nanoparticles with controlled size and composition has been a key advancement, enabling more detailed investigations into their structure-property relationships. acs.orgbeilstein-journals.org
Academic Scope and Research Focus of Copper-Platinum Materials Science
The academic scope of materials science and engineering is broad, encompassing the study of the structure, properties, processing, and performance of all classes of materials. ucla.edu At its core, it involves understanding and controlling the microstructure of solids, which dictates their physical and chemical properties. ucla.edu
Within this broad field, the research on copper-platinum materials is highly focused and interdisciplinary. Key areas of investigation include:
Catalysis: A major driver of Cu-Pt research is the development of advanced catalysts for a wide range of applications, including fuel cells, pollution control, and the synthesis of valuable chemicals. lbl.govresearchtrends.netmdpi.com Research focuses on understanding how the bimetallic structure influences catalytic activity and selectivity. researchgate.netacs.org
Nanomaterials: The synthesis and characterization of Cu-Pt nanostructures, such as nanoparticles and nanoalloys, is a significant area of research. acs.orgresearchgate.net Scientists are exploring different synthesis methods to control the size, shape, and composition of these nanomaterials to tailor their properties. acs.orgbeilstein-journals.org
Electronic and Optical Properties: The unique electronic and optical properties of ordered Cu-Pt alloys are of great interest, particularly in the context of semiconductor materials. wikipedia.orgrsc.orgaip.org The "CuPt-type ordering" in some semiconductor alloys leads to changes in their band gap and optical anisotropy, which has implications for optoelectronic devices. wikipedia.orgrsc.org
High-Temperature Applications: The development of alloys with exceptional strength and stability at high temperatures is another important research direction. cam.ac.ukscitechdaily.comeurekalert.org While not exclusively focused on Cu-Pt, the principles of alloy design discovered in other systems can inform the development of high-performance Cu-Pt based materials.
The research often involves a combination of experimental techniques, such as advanced microscopy and spectroscopy, with theoretical calculations and simulations to gain a deeper understanding of the material's behavior at the atomic level. acs.orgbeilstein-journals.orgharvard.edu
Structure
2D Structure
Properties
CAS No. |
12054-22-7 |
|---|---|
Molecular Formula |
Cu3Pt |
Molecular Weight |
385.72 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/3Cu.Pt |
InChI Key |
WXJJKGADSNZUHE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Pt] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Platinum Compounds and Nanostructures
General Principles of Bimetallic Nanoparticle Synthesis
The synthesis of bimetallic nanoparticles generally follows two main strategies: the "top-down" and "bottom-up" approaches. mdpi.com The top-down method involves breaking down bulk materials into nanoscale particles, while the more common bottom-up approach builds nanoparticles from atoms. mdpi.commdpi.com The bottom-up strategy typically involves the chemical reduction of metal precursors in a solution containing stabilizing agents to control growth and prevent aggregation. mdpi.comresearchgate.net The arrangement of the two different metals within the nanoparticle can vary, leading to structures such as alloys, intermetallic compounds, core-shell, and subclusters. mdpi.com
Wet Chemical Approaches
Wet chemical synthesis is a versatile and widely used method for producing bimetallic nanoclusters. acs.orgoup.com This approach involves the simultaneous reduction of two metal precursors in a solvent, often in the presence of capping agents like polymers or ligands. acs.org These capping agents play a critical role in controlling the size and shape of the nanoparticles and preventing them from clumping together. oup.com For instance, porous and multifaceted platinum nanoparticles have been synthesized by reducing platinum 2,4-pentanedionate in the presence of oleylamine (B85491) and oleic acid at elevated temperatures. units.itacs.org The morphology of the resulting nanoparticles can be tuned by adjusting reaction parameters such as temperature and surfactant concentration. units.itacs.org
Polyol-Formaldehyde Methodologies
The polyol process is a popular method for synthesizing metallic nanoparticles with controlled sizes and shapes. iucr.orgiucr.org In this method, a metal precursor is reduced in a liquid polyol, such as ethylene (B1197577) glycol, which also acts as the solvent. iucr.orgiucr.org The addition of a reducing agent like formaldehyde (B43269) and a stabilizing agent such as poly(N-vinyl-2-pyrrolidone) (PVP) allows for further control over the nanoparticle formation. iucr.orgiucr.org
In the context of Cu-Pt systems, the polyol-formaldehyde method has been used to create hybrid composites on a carbon black support. rsc.orgrsc.orgresearchgate.net Two primary protocols have been explored: consecutive deposition of the two metals and co-deposition. rsc.orgrsc.org Research has shown that the presence of copper facilitates the deposition of platinum, leading to a higher platinum content in the final product. rsc.orgrsc.org
Table 1: Comparison of Consecutive vs. Co-deposition in Polyol-Formaldehyde Synthesis of CB/CuPt Nanocomposites. rsc.orgrsc.org
| Synthesis Protocol | Description | Resulting Nanoparticle Characteristics |
| Consecutive Deposition (CB/CuPt-1) | Copper is first deposited on the carbon black support, followed by the deposition of platinum. | Higher platinum content compared to the co-deposition method. |
| Co-deposition (CB/CuPt-2) | Copper and platinum precursors are added and reduced simultaneously. | Uniformly dispersed nanoparticles with sizes ranging from 2-4 nm. |
Microemulsion Synthesis
Microemulsion synthesis is a technique that utilizes thermodynamically stable, isotropic dispersions of water, oil, and a surfactant to create nanoparticles with a controlled size and shape. ua.estandfonline.com These water-in-oil microemulsions act as nanoreactors, where the reduction of metal precursors occurs within the confined space of the reverse micelles. ua.estandfonline.com This method has been successfully applied to the synthesis of various pure metal and bimetallic nanoparticles, including Pt, Cu, and Pt/Cu systems. ua.es The size of the resulting nanoparticles is influenced by factors such as the type of metal precursor and the composition of the microemulsion. tandfonline.com For example, studies on platinum nanoparticle synthesis have shown that the choice of precursor (e.g., H₂PtCl₆, Na₂PtCl₆) affects the final particle size. tandfonline.com
Chemical Reduction Techniques (e.g., utilizing Cu(I) as a reducing agent)
A novel approach to synthesizing bimetallic Pt-Cu nanoparticles involves using copper(I) (Cu(I)) as a reducing agent for a platinum salt like potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govrsc.orgresearchgate.netresearchgate.netchemrxiv.org This one-pot synthesis is straightforward and results in stable, bimetallic nanoparticles. nih.govrsc.orgchemrxiv.org The process is often carried out in the presence of a chelating agent such as ethylenediaminetetraacetic acid (EDTA), which also acts as a stabilizer. nih.govresearchgate.netchemrxiv.org The final structure incorporates copper, and the morphology of the nanoparticles can be influenced by the addition of other stabilizers like polyvinylpyrrolidone (B124986) (PVP), leading to structures such as mulberry-like or dendrite-like nanoparticles. nih.govchemrxiv.org
Table 2: Key Parameters in the Cu(I)-mediated Synthesis of PtCu Nanoparticles. nih.govresearchgate.net
| Parameter | Role | Observation |
| Cu(I) | Reducing Agent | Reduces Pt(II) to Pt(0). |
| EDTA | Chelating Agent & Stabilizer | Facilitates the reduction reaction and stabilizes the formed nanoparticles. |
| PVP | Additional Stabilizer | Can be used to control the morphology of the nanoparticles (e.g., dendrite-like). |
| Temperature | Reaction Condition | Influences the size of the resulting nanoparticles. |
Analysis of the resulting nanoparticles often reveals a surface rich in copper. nih.govresearchgate.netchemrxiv.org
Galvanic Replacement Methods
Galvanic replacement is an electrochemical process where a more noble metal is deposited onto a less noble metal template, which is simultaneously oxidized and dissolved. nih.govacs.org This method is particularly useful for creating hollow or core-shell nanostructures. nih.govrsc.org For the synthesis of Cu-Pt nanostructures, copper can be used as a sacrificial template. For instance, pre-synthesized copper nanowires can be used to create trimetallic Cu-Pt-Au nanotubes through a facile galvanic replacement approach. iaea.org
The process can also be used to create Pt(Cu) core-shell nanoparticles by first electrodepositing copper nanoparticles and then exposing them to a solution containing platinum ions. researchgate.net A portion of the surface copper atoms are replaced by platinum, leading to the formation of a platinum shell over a copper core. researchgate.netresearchgate.net The process can be influenced by the presence of dissolved oxygen and can be used to increase the platinum content through leaching of copper. researchgate.net
Electrophoretic Deposition
Electrophoretic deposition (EPD) is a process where charged particles in a suspension are moved and deposited onto a conductive substrate under the influence of an electric field. mdpi.comurfu.ru This technique is versatile for creating thin films and coatings. urfu.rumdpi.com In the context of copper and platinum, EPD can be used to deposit complexes or nanoparticles to form coatings. For example, copper(II)-chitosan complexes have been deposited to create antibacterial coatings. mdpi.com While not a direct synthesis method for the bimetallic compound itself in all cases, EPD is a crucial technique for applying pre-synthesized Cu-Pt nanoparticles or their precursors onto substrates for various applications. For instance, to create thin-film electrolytes for fuel cells, EPD has been used to deposit materials onto platinum-plated substrates. urfu.ru
Controlled Synthesis of Specific Morphologies and Architectures
The precise control over the morphology of Cu-Pt nanostructures is crucial for tailoring their properties. Different synthetic strategies have been employed to create a range of architectures, including nanoparticles, nanowire networks, aerogels, and core-shell structures.
Nanoparticles (e.g., spherical, branched, aggregates)
The synthesis of Cu-Pt nanoparticles with controlled shapes, such as spherical and branched structures, has been a significant area of focus. One common method involves the co-reduction of copper and platinum precursors in a solution. For instance, Cu-Pt nanopowders can be prepared through sonoelectrochemistry followed by a displacement reaction, resulting in spherical nanoparticles with a mean diameter of approximately 8 nm. researchgate.net In this process, copper particles are first formed and then surface copper atoms are replaced by platinum. researchgate.net
Another approach is the polyol method, which uses a polyol like ethylene glycol as both the solvent and reducing agent. A two-step polyol synthesis has been developed to create branched Pt nanostructures at a high yield. uark.edu This involves a slow reduction to form single-crystal seeds, followed by a rapid reduction with ascorbic acid to promote branched overgrowth. uark.edu By co-reducing platinum and copper precursors, this method has been successfully adapted to produce dendritic Pt-Cu nanostructures. uark.edu These branched morphologies are of particular interest as they can expose high-index facets, which are often more catalytically active. uark.edu
Furthermore, sonochemical methods, which utilize ultrasound, have been employed to synthesize Cu@Pt nanoparticles. mdpi.com This technique can create core-shell structures where a copper core is encapsulated by a platinum shell through galvanic displacement. mdpi.com The use of ultrasound offers a high degree of control over particle properties, which is essential for developing new nanomaterials. mdpi.com
| Method | Precursors | Reducing/Capping Agents | Resulting Morphology | Key Findings |
|---|---|---|---|---|
| Sonoelectrochemistry & Galvanic Displacement | Copper and Platinum salts | Not specified | Spherical nanoparticles (~8 nm) | Allows for the formation of pure copper particles followed by surface replacement with platinum. researchgate.net |
| Two-Step Polyol Synthesis | Platinum and Copper precursors | Ethylene glycol, Ascorbic acid | Branched, dendritic nanostructures | Slow initial reduction forms seeds, while a subsequent fast reduction promotes branched growth, exposing active high-index facets. uark.edu |
| Sonochemical Synthesis | CuSO₄·5H₂O, PtCl₄ | Formate/formic acid buffer | Core-shell (Cu@Pt) nanoparticles | Ultrasound provides precise control over nanoparticle properties, leading to enhanced catalytic activity. mdpi.com |
Nanowire Networks
The fabrication of interconnected, three-dimensional (3D) nanowire networks offers advantages such as structural stability and bimetallic ensemble effects. A straightforward one-step method has been developed to synthesize PtₓCuᵧ network nanowires (NWNs). rsc.org This approach allows for the creation of a stable 3D network structure which enhances durability. rsc.org
Another strategy involves a room-temperature, solution-phase process to create core-shell nanowires. In this method, ascorbic acid is used to remove the passivating copper oxide layer from pre-existing copper nanowires (Cu NWs) and subsequently reduce noble metal ions, like platinum, onto the Cu NW surface. duke.eduresearchgate.net This process prevents galvanic replacement and results in the formation of Cu-Pt core-shell nanowires. duke.eduresearchgate.net The synthesis starts with Cu NWs, which are then suspended in a solution containing ascorbic acid and polyvinylpyrrolidone (PVP). duke.edu The addition of a platinum precursor leads to the coating of platinum onto the copper nanowires. duke.edu
| Method | Precursors/Starting Materials | Reagents | Resulting Structure | Key Features |
|---|---|---|---|---|
| One-Step Synthesis | Platinum and Copper precursors | Not specified | PtₓCuᵧ network nanowires (NWNs) | Creates a structurally stable, 3D network with bimetallic ensembles. rsc.org |
| Room-Temperature Solution-Phase Process | Copper Nanowires (Cu NWs), Platinum precursor | Ascorbic acid, Polyvinylpyrrolidone (PVP) | Cu-Pt core-shell nanowires | Ascorbic acid removes the oxide layer from Cu NWs and reduces Pt ions onto the surface, preventing galvanic replacement. duke.eduresearchgate.net |
Aerogel Structures
Copper-platinum aerogels are highly porous, self-supported structures with large specific surface areas, making them promising for catalytic applications. A facile and rapid synthesis strategy involves the chemical reduction of metal salt solutions with an excess of sodium borohydride (B1222165) at room temperature. researchgate.netoaepublish.com In this method, precursors like sodium chloroplatinate (Na₂PtCl₄) and copper chloride (CuCl₂) are reduced by NaBH₄. oaepublish.com The gelation process is remarkably fast, with PtCu aerogels forming in about one hour. researchgate.netoaepublish.com The resulting aerogels possess a hierarchical porous structure. oaepublish.com
The use of different solvents can also influence the synthesis. An ethanolic approach has been shown to produce pure metal gels in a significantly shorter time compared to aqueous methods. rsc.org Ethanol (B145695) acts as a reductive solvent, preventing the formation of metal oxides during synthesis. rsc.org This method has been applied to create aerogels of various metals, including platinum and copper. rsc.org
| Method | Precursors | Reducing Agent/Solvent | Formation Time | Key Characteristics |
|---|---|---|---|---|
| Room-Temperature Chemical Reduction | Na₂PtCl₄, CuCl₂ | Sodium borohydride (NaBH₄) | ~1 hour | Forms highly porous, self-supported aerogels with a large surface area. researchgate.netoaepublish.com |
| Ethanolic Approach | Metal precursors | Ethanol | Significantly shorter than aqueous methods | Ethanol acts as a reductive solvent, preventing oxide formation and accelerating gelation. rsc.org |
Core-Shell Configurations (e.g., Pt-rich surfaces, Cu@Pt, Pd@Cu with subsequent Pt transformation)
Core-shell nanostructures, particularly with a platinum-rich surface, are designed to maximize the efficiency of the expensive noble metal while benefiting from the electronic and structural effects of the core material.
A common method to synthesize Cu@Pt (copper core, platinum shell) nanoparticles is through galvanic displacement. This typically involves a two-step process where a copper core is synthesized first, followed by the galvanic replacement of surface copper atoms by a platinum precursor. mdpi.com For example, metallic copper can be formed by reducing CuSO₄·5H₂O with NaBH₄, after which a Pt-shell is created by adding H₂PtCl₆·6H₂O. mdpi.com Sonochemical synthesis can also be used, where Cu(II) is reduced to metallic copper, and the subsequent addition of PtCl₄ leads to the galvanic reduction of platinum onto the copper surface. mdpi.com
Direct electrochemical deposition is another route. Copper particles can be deposited on an electrode, followed by the potential-controlled deposition of platinum from a platinum nitrate (B79036) solution, leading to a selective deposition of Pt onto the Cu particles to form a core-shell structure. researchgate.net
A room-temperature solution-phase process using ascorbic acid can also produce Cu-Pt core-shell nanowires . acs.org Ascorbic acid serves to remove the passivating copper oxide layer and reduce the platinum salt onto the copper nanowire surface without causing galvanic replacement. acs.org
Single Atom Alloy Formation
Single-atom alloys (SAAs) represent the ultimate in atomic efficiency, where individual atoms of one metal are dispersed on the surface of another. A PtCu-SAA catalyst can be synthesized through a process involving a hydrotalcite precursor (CuMgAl-LDH). scienceopen.com This precursor is first transformed into a mixed metal oxide (MMO), which is then reduced to form copper nanoclusters supported on the oxide matrix. scienceopen.com Finally, a galvanic replacement reaction is used to introduce single platinum atoms onto the surface of the copper nanoclusters. scienceopen.com
Another approach to creating PtCu SAAs involves adding an aqueous solution of H₂PtCl₆ to a pre-reduced Cu/Al₂O₃ sample under a nitrogen atmosphere. rsc.org In situ characterization techniques have confirmed the formation of Pt-Cu interface sites, where single Pt atoms are adjacent to Cu atoms, which act as the active centers. scienceopen.comrsc.org These isolated Pt atoms on a copper host have been shown to enhance catalytic activity in reactions like propane (B168953) dehydrogenation. acs.org
Synthesis of Copper-Platinum Coordination Complexes
Beyond metallic nanostructures, copper and platinum can form coordination complexes with organic ligands. These complexes are of interest in fields like bioinorganic chemistry.
The synthesis of these complexes typically involves reacting metal salts with specific ligands under controlled conditions. afjbs.com For instance, a platinum(II) complex with naproxenate (Pt-Nap) was synthesized by dissolving cis-[PtCl₂(DMSO)₂] in DMSO and adding it to an aqueous solution of sodium naproxenate (NaNap). mdpi.com The resulting complex was identified as [Pt(DMSO)₂(Nap)₂]. mdpi.com
Similarly, a copper(II)-naproxenate complex (Cu-Nap) was synthesized by reacting an aqueous solution of CuCl₂·2H₂O with an aqueous solution of NaNap at room temperature. mdpi.com The resulting product was determined to be [Cu₂(Nap)₄(H₂O)₂]. mdpi.com
In other work, platinum(II) and copper(II) coordination compounds were synthesized using K₂[PtCl₄] and CuCl₂ as the metal sources and ligands of biological interest such as 6-aminohexanol (6-amOH) and histamine (B1213489) (hsm). digitellinc.com This led to the formation of complexes identified as trans-[Pt(6-amOH)₂I₂] and [Cu(hsm)Cl₂]. digitellinc.com Furthermore, a series of eight Cu(II) and eight Pt(II) complexes were synthesized with asymmetric halogen-substituted [NN'O] ligands, demonstrating the versatility in ligand design for creating a diverse range of Cu-Pt coordination compounds. nih.gov
Ligand-Assisted Synthesis Approaches
Ligand-assisted synthesis is a cornerstone in the construction of well-defined copper-platinum compounds and nanostructures. By selecting appropriate ligands, chemists can direct the assembly of metal centers into specific arrangements, from discrete bimetallic complexes to extended nanostructures. These ligands not only facilitate the reaction but also stabilize the resulting products and influence their physical and chemical properties. Wet-chemical synthesis using various capping agents is a powerful strategy for creating two-dimensional metal nanomaterials, as the ligands can reduce the surface energy and guide growth along specific crystalline orientations. nih.gov
Naproxenate Complexes
The non-steroidal anti-inflammatory drug naproxen, in its deprotonated (naproxenate) form, serves as an effective ligand for synthesizing distinct copper and platinum complexes that can be considered precursors or components in bimetallic systems.
A study detailed an efficient synthesis of platinum(II) and copper(II) complexes using naproxenate as the primary ligand. mdpi.com The copper complex, [Cu₂(Nap)₄(H₂O)₂], was synthesized, revealing a binuclear paddle-wheel structure where the two copper(II) centers are bridged by four naproxenate ligands. mdpi.comnih.gov In this arrangement, the Cu(II) is bonded to the carboxylate oxygens from the naproxenate in a bidentate bridging fashion. mdpi.com In contrast, the platinum complex, cis-[Pt(Nap)₂(DMSO)₂], adopts a square planar geometry. Here, the Pt(II) center is bonded to the carboxylate oxygen of two naproxenate ligands in a monodentate fashion, with two DMSO molecules completing the coordination sphere. mdpi.com The synthesis of the platinum complex involved the substitution of chloride ligands from the precursor cis-[PtCl₂(DMSO)₂] with naproxenate molecules. mdpi.com
Biquinoxaline Ligands
Biquinoxaline-based ligands have been employed to create novel copper(II) and platinum(II) complexes. Research has focused on ligands such as 2,3,2ʹ,3ʹ-tetra(pyridin-2-yl)-6,6ʹ-biquinoxaline (tpbq) and 2,3,2ʹ,3ʹ-tetra(thiophen-2-yl)-6,6ʹ-biquinoxaline (ttbq). oup.comoup.com
The synthesis of the copper(II) complexes, Cu(tpbq)Cl₂ and Cu(ttbq)Cl₂, involves dissolving the respective ligand in ethanol and reacting it dropwise with an aqueous solution of copper chloride (CuCl₂). The mixture is then refluxed to yield the final product. oup.com A similar approach is presumably used for the corresponding platinum(II) complexes. The resulting compounds, M(tpbq)Cl₂ and M(ttbq)Cl₂ (where M is Cu(II) or Pt(II)), are stable at room temperature and are highly soluble in DMF. oup.comoup.com Elemental analysis and mass spectrometry confirm the composition of these complexes. oup.com
Alkynyl Phosphine (B1218219) Ligands
The combination of alkynyl and phosphine ligands provides a robust platform for assembling copper-platinum heterometallic clusters. These rigid rod-like ligands facilitate the creation of molecular wires and nanostructures. ias.ac.in
One key synthetic method is the Sonogashira-Haghara coupling reaction, where acetylenes react with a platinum-chloride precursor, such as (P)₂PtCl₂, catalyzed by copper(I) iodide in the presence of a base. ias.ac.in This reaction has been used to synthesize platinum alkynyl complexes like (P)₂Pt(C≡CC₆H₄C≡CH)₂, where P represents a phosphine ligand like PPh₃ or (Ph₂PC₅H₄)₂Fe (dppf). ias.ac.in
Furthermore, pre-formed dinuclear platinum(II) alkynyl phosphine complexes can serve as building blocks for tetranuclear mixed-metal systems. For example, a complex like [Pt₂(μ-dppm)₂{C≡CC₆H₂(OMe)₃-3,4,5}₄] can be synthesized and subsequently reacted with a copper(I) source to create a tetranuclear Pt₂Cu₂ cluster. acs.org In the resulting complex, Pt₂(μ-dppm)₂{C≡CC₆H₂(OMe)₃-3,4,5}₄·{Cu(MeCN)}₂₂, the copper centers are bonded to the alkynyl units of the platinum complex. acs.orgunirioja.es
Table 1: Summary of Ligand-Assisted Synthesis of Cu/Pt Compounds
| Ligand Type | Precursors | Resulting Compound Formula | Synthetic Method | Key Structural Feature |
| Naproxenate | Cu(II) salt, Naproxen | [Cu₂(Nap)₄(H₂O)₂] | Ligand Exchange | Binuclear paddle-wheel structure mdpi.com |
| Naproxenate | cis-[PtCl₂(DMSO)₂], Naproxen | cis-[Pt(Nap)₂(DMSO)₂] | Ligand Substitution | Mononuclear square planar complex mdpi.com |
| Biquinoxaline (tpbq/ttbq) | CuCl₂, tpbq or ttbq ligand | Cu(tpbq)Cl₂, Cu(ttbq)Cl₂ | Reflux in Ethanol/Water | Mononuclear complexes oup.com |
| Biquinoxaline (tpbq/ttbq) | Pt(II) salt, tpbq or ttbq ligand | Pt(tpbq)Cl₂, Pt(ttbq)Cl₂ | Ligand Coordination | Mononuclear complexes oup.com |
| Alkynyl Phosphine | (P)₂PtCl₂, HC≡CC₆H₄C≡CH, CuI | (P)₂Pt(C≡CC₆H₄C≡CH)₂ | Sonogashira-Haghara Coupling | Trans or cis geometry depending on phosphine ias.ac.in |
| Alkynyl Phosphine | [Pt₂(μ-dppm)₂ (C≡CR)₄], Cu(I) salt | [Pt₂Cu₂(μ-dppm)₂(C≡CR)₄]²⁺ | Metal Addition/Coordination | Tetranuclear Pt₂Cu₂ cluster acs.org |
Influence of Ligand Design on Coordination Sphere and Compound Formation
In the case of naproxenate complexes , the carboxylate group's ability to act as a bridging bidentate ligand leads to the formation of the stable dimeric paddle-wheel structure for copper, [Cu₂(Nap)₄(H₂O)₂]. mdpi.com Conversely, when coordinated to platinum(II) in the presence of DMSO, it acts as a monodentate ligand, resulting in a mononuclear square planar complex, cis-[Pt(Nap)₂(DMSO)₂]. mdpi.com This demonstrates how the identity of the metal ion (Cu vs. Pt) and the presence of auxiliary ligands (DMSO) can alter the coordination mode of the same ligand.
For biquinoxaline ligands like tpbq and ttbq, the coordination with copper(II) or platinum(II) is confirmed by shifts in the ¹H-NMR signals of the ligand's protons upon complexation, indicating a direct metal-ligand interaction. oup.comoup.com The large, relatively rigid structure of these ligands envelops the metal center, leading to the formation of discrete M(ligand)Cl₂ complexes. oup.com
The design of phosphine ligands in platinum-alkynyl synthesis has a profound impact on the geometry of the final product. When monodentate phosphine ligands (like PPh₃) are used, the resulting L₂Pt(C≡CR)₂ complexes adopt a trans geometry, even if the starting material is in a cis configuration, because the trans isomer is more stable. ias.ac.in However, if a chelating diphosphine ligand (like dppe) is used, its structure forces the alkynyl ligands into a cis configuration around the platinum center. ias.ac.in This control over isomerism is fundamental to designing materials with specific electronic and optical properties.
The flexibility and denticity of ligands are also paramount for catalytic activity and stability. For copper complexes, the ability of the ligand framework to allow the copper center to adopt its preferred coordination geometry (e.g., tetrahedral for Cu(I)) is crucial. acs.org Ligands that are too rigid can prevent this rearrangement, while more flexible, tetradentate ligands can more easily accommodate the geometric changes that occur during chemical processes. acs.orgnih.gov The design of the secondary coordination sphere—the environment beyond the atoms directly bonded to the metal—has also emerged as a powerful strategy, as non-covalent interactions can significantly influence the properties and reactivity of the complex. researchgate.net
Table 2: Influence of Ligand Design on Compound Structure
| Ligand | Metal Center | Key Design Feature | Resulting Coordination Sphere/Geometry |
| Naproxenate | Copper(II) | Carboxylate group, bridging capability | Binuclear, paddle-wheel geometry mdpi.com |
| Naproxenate (+DMSO) | Platinum(II) | Carboxylate group, monodentate coordination | Mononuclear, square planar geometry mdpi.com |
| Biquinoxaline (tpbq/ttbq) | Copper(II), Platinum(II) | Large, rigid N-donor framework | Defined mononuclear M(ligand)Cl₂ structure oup.comoup.com |
| Monodentate Phosphine (e.g., PPh₃) | Platinum(II) | Single coordination point, steric bulk | trans-geometry in alkynyl complexes ias.ac.in |
| Chelating Diphosphine (e.g., dppe) | Platinum(II) | Two linked coordination points, constrained bite angle | cis-geometry in alkynyl complexes ias.ac.in |
| Flexible Tetradentate Ligand (e.g., tmpa) | Copper(I)/(II) | Flexibility to accommodate geometric change | Allows for preferred tetrahedral (Cuᴵ) or trigonal bipyramidal (Cuᴵᴵ) geometry acs.org |
Structural Characterization of Copper Platinum Materials
Advanced Spectroscopic and Microscopic Characterization Techniques
X-ray Diffraction (XRD) is a fundamental technique used to determine the crystal structure and phase composition of Cu-Pt materials. XRD patterns provide information on the lattice parameters, crystallite size, and degree of alloying. For Cu-Pt alloys, the diffraction peaks are expected to lie between those of pure face-centered cubic (fcc) copper and platinum, with their exact positions depending on the alloy's composition. Scherrer analysis of the XRD peak broadening can be used to estimate the average crystallite size of the nanoparticles. For instance, in the study of CuPt nanorods, broad XRD peaks indicated a grain size of approximately 3 nm.
High-Resolution Transmission Electron Microscopy (HRTEM) offers direct visualization of the atomic structure of Cu-Pt nanoparticles. HRTEM images can reveal the size, shape, and crystallinity of the nanoparticles. Furthermore, the interplanar distances measured from the lattice fringes in HRTEM images can be used to identify the crystal planes and confirm the alloy structure. For example, HRTEM analysis of Pt/C and PtCu/C catalysts has shown interplanar distances corresponding to the (111) and (200) planes of the fcc structure for both Pt and the PtCu alloy. researchgate.net In one study, HRTEM was used to identify the cuboctahedral or truncated-octahedral shapes of platinum nanoparticles on a carbon support. aip.org
Table 1: Representative XRD and HRTEM Data for Copper-Platinum Nanomaterials
| Material | Technique | Key Findings | Reference |
|---|---|---|---|
| CuPt Nanorods | XRD | Grain size of ~3 nm (from Scherrer analysis of the 111 peak) | acs.org |
| PtCu/C Catalyst | HRTEM | Interplanar distances indexed to (111) and (200) planes of the fcc PtCu alloy | researchgate.net |
| Pt Nanoparticles | HRTEM | Cuboctahedral or truncated-octahedral shape with Pt(111) as the preferential interaction surface | aip.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of Cu-Pt materials. This is particularly important for catalytic applications, where the surface composition dictates the material's activity and selectivity. XPS spectra can be used to determine the oxidation states of copper (e.g., Cu⁰, Cu⁺, Cu²⁺) and platinum (e.g., Pt⁰, Pt²⁺, Pt⁴⁺) and to quantify the surface atomic ratio of Cu to Pt.
The analysis of Cu 2p spectra can be complex due to the presence of shake-up satellite peaks for Cu(II) species and the overlapping binding energies of metallic copper (Cu⁰) and Cu(I) species. surfacesciencewestern.com Similarly, for platinum, XPS can distinguish between metallic platinum and its various oxidation states. The binding energies of the Cu 2p and Pt 4f core levels can also shift due to alloying effects and interactions with support materials, providing insights into the electronic structure of the bimetallic nanoparticles.
Table 2: XPS Binding Energies for Copper and Platinum Species
| Element | Orbital | Oxidation State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Copper | Cu 2p₃/₂ | Cu⁰ / Cu⁺ | ~932.6 | surfacesciencewestern.com |
| Copper | Cu 2p₃/₂ | Cu²⁺ | ~933.6 - 935.5 (with satellites) | surfacesciencewestern.com |
| Platinum | Pt 4f₇/₂ | Pt⁰ | ~71.2 | acs.org |
| Platinum | Pt 4f₇/₂ | Pt²⁺ | ~72.5 | acs.org |
Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and topography of Cu-Pt materials at the micro- and nanoscale. It provides high-resolution images of the sample surface, revealing information about particle size, shape, and aggregation. researchgate.net For supported catalysts, SEM can be used to assess the distribution and dispersion of the metallic nanoparticles on the support material. In the case of thin films, SEM analysis can provide insights into the film's uniformity, thickness, and grain structure. researchgate.netmdpi.com For instance, SEM has been used to study the surface morphology of Cu₂S and Cu₂ZnSnS₄ thin films, showing how deposition conditions affect the grain size and compactness of the films. researchgate.net
Table 3: Elemental Composition of a CuPt Nanorod Sample Determined by EDS
| Element | Atomic % |
|---|---|
| Copper (Cu) | 55 |
| Platinum (Pt) | 45 |
Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM) is an advanced technique that provides a wealth of information about the local structure of materials at the nanoscale. lanl.govwikipedia.org In a 4D-STEM experiment, a convergent electron beam is scanned across the sample, and a full 2D diffraction pattern is recorded at each scan position, resulting in a 4D dataset. readthedocs.iogatan.com This technique can be used to map various properties with high spatial resolution, including:
Crystallographic orientation and phase: By analyzing the Bragg disks in the diffraction patterns, one can map the crystal orientation and identify different phases within the material.
Lattice strain: Precise measurements of the positions of the Bragg disks allow for the mapping of local strain fields within the nanoparticles.
Virtual imaging: Different regions of the diffraction patterns can be used to generate virtual bright-field, dark-field, and differential phase contrast images, providing information about the sample's morphology and electromagnetic fields. gatan.com
For Cu-Pt materials, 4D-STEM can be particularly useful for characterizing the atomic arrangement at interfaces, identifying defects, and understanding the local variations in composition and strain that can significantly impact their catalytic properties.
Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and materials. mt.comedinst.com While FTIR spectroscopy relies on the absorption of infrared radiation by molecules with a changing dipole moment, Raman spectroscopy is based on the inelastic scattering of monochromatic light due to changes in the polarizability of the molecule's electron cloud. mt.comksu.edu.sa
In the context of Cu-Pt materials, these techniques are often used to characterize the ligands attached to the metal centers in organometallic precursors or the surface species adsorbed on the nanoparticles. For instance, the coordination of ligands to copper and platinum can be studied by observing the shifts in the vibrational frequencies of the ligand's functional groups. ksu.edu.sa In a study of a copper(II) naproxenate complex, weak signals in the FTIR spectrum between 100–600 cm⁻¹ were attributed to Cu–O stretching vibrations. mdpi.com While direct characterization of the metallic Cu-Pt bond is challenging with these techniques, they are invaluable for studying the interaction of Cu-Pt surfaces with adsorbates, which is crucial for understanding catalytic reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local chemical environment of specific nuclei in copper-platinum (Cu-Pt) materials. Both copper (⁶³Cu and ⁶⁵Cu) and platinum (¹⁹⁵Pt) have NMR-active isotopes, offering insights into the molecular structure, bonding, and electronic properties of these bimetallic systems.
¹⁹⁵Pt NMR spectroscopy is particularly informative due to the high sensitivity of the ¹⁹⁵Pt nucleus to its chemical surroundings, resulting in a very wide chemical shift range of over 13,000 ppm. wikipedia.org This sensitivity allows for the detailed characterization of platinum's oxidation state, coordination number, and the nature of the ligands or neighboring atoms. wikipedia.orgnih.gov In Cu-Pt bimetallic clusters and nanoparticles, ¹⁹⁵Pt NMR can distinguish between platinum atoms in different coordination environments, such as those at the core versus the surface of a nanoparticle, or those bonded to copper versus other platinum atoms. nih.govacs.org For instance, in a study of Cu₄Pt₂ bimetallic clusters, ³¹P NMR spectroscopy, coupled with ¹H NMR, was used to confirm the intactness of the cluster in solution by identifying the distinct phosphorus environments in the diphenyl-2-pyridylphosphine (dppy) ligands. nih.gov
While copper NMR is also possible, the quadrupolar nature of both ⁶³Cu and ⁶⁵Cu isotopes often leads to broad signals, which can be challenging to resolve, especially in the solid state. Nevertheless, these nuclei can provide complementary information about the local environment of copper atoms within the alloy. The latest advancements in both theoretical and experimental methodologies have significantly enhanced the utility of ¹⁹⁵Pt NMR, making it a crucial tool for understanding the intricate structures of Cu-Pt materials. nih.gov
Analysis of Alloying, Phase Behavior, and Microstructure
The copper-platinum system is notable for the formation of ordered intermetallic phases and superlattice structures at specific compositions and temperatures. researchgate.netmatec-conferences.org One of the most well-documented ordered phases is the equiatomic Cu-Pt alloy, which can adopt the L1₁ superlattice structure. matec-conferences.orgcmu.edu This ordering phenomenon, often referred to as CuPt-type ordering, involves the arrangement of copper and platinum atoms onto specific sublattices of the face-centered cubic (fcc) parent lattice. wikipedia.orgresearchgate.net
In the L1₁ structure, alternating (111) planes are preferentially occupied by either copper or platinum atoms. wikipedia.org This ordered arrangement leads to a change in the crystal symmetry from the disordered A1 structure to a rhombohedral structure. aip.org The formation of these superlattices results in the appearance of new diffraction peaks, known as superlattice reflections, in X-ray and electron diffraction patterns, which are absent in the disordered alloy. cmu.edu The degree of long-range order can be influenced by factors such as the growth conditions and thermal history of the alloy. aip.org
Beyond the equiatomic composition, other ordered phases such as L1₂ (Cu₃Pt and CuPt₃) have also been observed in the Cu-Pt system. researchgate.netmatec-conferences.org The formation of these superlattices has a significant impact on the material's electronic, optical, and mechanical properties. wikipedia.orgaip.org For example, CuPt-type ordering in some semiconductor alloys is known to cause band-gap reduction and valence-band splitting. wikipedia.orgcharlotte.edu
The alloying of copper and platinum leads to changes in the lattice parameters of the resulting material, which can induce significant strain effects. In a disordered Cu-Pt solid solution, the lattice parameter generally follows a nearly linear trend with respect to the atomic concentration of the constituent elements. researchgate.netresearchgate.net As the concentration of the smaller copper atoms increases, the lattice parameter of the alloy tends to decrease.
The formation of ordered superlattices, such as the L1₁ structure in equiatomic CuPt, introduces a rhombohedral distortion to the cubic lattice. aip.org This distortion results in an elongation of the lattice along the ordering direction. When such an ordered alloy is grown coherently on a cubic substrate, it experiences an asymmetric strain. aip.org This strain anisotropy can be measured in situ and provides a way to monitor the degree of ordering during film growth. aip.org
In core-shell nanoparticle systems, such as Pt shells on Au-Cu cores, the lattice parameter of the core can be systematically tuned by varying the Cu content. This, in turn, induces a controllable strain in the Pt shell. For Pt/Au₁₋ₓCuₓ nanoparticles, increasing the copper concentration in the core leads to a decrease in the core's lattice parameter. rsc.org This can tune the strain in the Pt shell from tensile to compressive, which has significant implications for the catalytic properties of these materials. rsc.org
| Copper Atomic Fraction (x) in Core | Calculated Lattice Parameter (nm) ± SD |
|---|---|
| 0 | 0.4052 ± 0.0008 |
| 0.19 | 0.4022 ± 0.0005 |
| 0.28 | 0.3977 ± 0.0008 |
| 0.38 | 0.3925 ± 0.0006 |
| 0.55 | 0.3895 ± 0.0015 |
| 0.77 | 0.3795 ± 0.0004 |
In bimetallic copper-platinum materials, the surface composition can differ significantly from the bulk composition due to the phenomenon of elemental segregation. This process is driven by the minimization of the total energy of the system, which includes contributions from surface energies, atomic sizes, and the chemical environment. In the Cu-Pt system, there is a tendency for copper to segregate to the surface. scispace.com
The surface composition of Cu-Pt nanoparticles is dynamic and can be influenced by the surrounding gaseous environment and temperature. aip.orgaip.org For instance, in Cu-Pt bimetallic catalysts, the presence of gases like carbon monoxide (CO) can induce the reversible segregation of platinum to the surface at elevated temperatures. aip.orgaip.org This gas-induced segregation highlights the dynamic nature of the catalyst surface under reaction conditions. aip.org In situ infrared (IR) spectroscopy and X-ray absorption spectroscopy have been instrumental in observing these changes in surface composition in real-time. aip.orgaip.org
In Pt-Cu bimetallic nanoparticles, oxygen-induced surface segregation of copper atoms has been observed to be temperature-dependent. acs.org This reversible change in the surface concentration of active Pt sites can lead to unusual kinetic behavior in catalytic reactions, such as an increase in the apparent activation energy at higher temperatures. acs.org Understanding and controlling surface segregation is crucial for designing bimetallic catalysts with stable and predictable performance.
| Condition | Temperature (K) | (Pt–Cu) Coordination Number | (Pt–Pt) Coordination Number |
|---|---|---|---|
| He atmosphere | ≤ 445 | ~6 | ~6 |
| He atmosphere | 495 | 8 | 4 |
The surface properties and catalytic activity of copper-platinum materials are highly dependent on their exposed crystallographic facets. Low-index planes, such as the (111), (100), and (110) surfaces, exhibit different atomic arrangements and coordination numbers, which in turn influence their interaction with adsorbates and their reactivity. The (111) surface, being the most densely packed plane in the fcc structure, is a common and stable facet for both copper and platinum. mdpi.comnih.gov
Techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) are invaluable for characterizing the surface structure and orientation of Cu-Pt materials at the atomic level. scispace.comnih.govcmu.edu LEED provides information about the long-range order and symmetry of the surface, while STM allows for real-space imaging of the surface topography and atomic arrangement. nih.govcmu.edu Studies on the deposition of copper onto a Pt(111) single crystal surface have utilized LEED and Auger Electron Spectroscopy (AES) to characterize the formation of surface alloys. scispace.com Similarly, STM has been employed to investigate the morphology and surface reconstructions of Cu(111). mdpi.com
In the case of Au on Pt(111), LEED and STM studies have shown that the gold atoms form an ordered two-dimensional layer that follows the structure of the underlying platinum substrate. nih.gov While direct LEED and STM studies on well-defined Cu-Pt alloy single-crystal surfaces are less common in the provided search results, the principles derived from the study of the individual components and related bimetallic systems are applicable. The preferred orientation and faceting of Cu-Pt nanoparticles can be influenced by the synthesis method and subsequent treatments.
Sintering and interfacial diffusion are critical processes that affect the long-term stability and performance of copper-platinum materials, particularly in high-temperature applications such as catalysis. Sintering involves the growth of smaller nanoparticles into larger ones, leading to a decrease in the active surface area. ethz.chresearchgate.net This process can be accelerated at elevated temperatures and is influenced by the properties of the support material and the surrounding atmosphere. ethz.chresearchgate.net
Interfacial diffusion refers to the movement of atoms across the interface between copper and platinum. In Cu/FePt bilayer thin films, significant interdiffusion has been observed at annealing temperatures above 400 °C. aip.org This diffusion leads to the formation of a ternary Fe-Pt-Cu phase at the grain boundaries of the FePt L1₀ phase. aip.org The extent of diffusion and the formation of new phases can be controlled by the annealing temperature and time.
The diffusion of copper into platinum is a key process in the formation of Cu-Pt alloys and core-shell structures. The interdiffusion coefficient is a measure of the rate of this process and is dependent on temperature and composition. For instance, in the Cu-Au system, which is similar to Cu-Pt, the interdiffusion coefficient is in the range of 10⁻¹⁶ to 10⁻¹⁸ m²/s at temperatures between 300 and 400 °C. nih.gov In Cu-Ag thin films, the diffusion coefficient increases significantly with temperature, particularly above the glass transition temperature of the amorphous alloy. mdpi.com Understanding these diffusion phenomena is essential for controlling the microstructure and properties of Cu-Pt materials during their synthesis and application.
Phase Transformations and Stability
The copper-platinum (Cu-Pt) system is characterized by complex structural phase transformations, primarily involving order-disorder transitions rather than classical eutectoid transformations. A eutectoid reaction is a three-phase reaction where a single solid phase transforms into two new, distinct solid phases upon cooling. In contrast, the Cu-Pt system exhibits transformations from a high-temperature disordered face-centered cubic (FCC) solid solution to various ordered superstructures at lower temperatures.
At elevated temperatures (above approximately 880°C), copper and platinum form a continuous FCC disordered solid solution (A1 phase) across the entire composition range. matec-conferences.orgresearchgate.net As the alloy cools, it undergoes ordering, forming several stable intermetallic phases depending on the stoichiometry. matec-conferences.orgresearchgate.net These transformations are not eutectoid but are classified as order-disorder transitions, where atoms rearrange from a random distribution to an ordered lattice. researchgate.net
Key ordered phases and their transformations include:
L1₁ (CuPt): Near the equiatomic composition (50% Pt), the disordered FCC phase transforms into a unique long-range ordered rhombohedral L1₁ superstructure below 812°C. matec-conferences.org This structure consists of alternating pure copper and pure platinum layers along the {111} crystallographic planes.
L1₂ (Cu₃Pt and CuPt₃): At compositions around Cu₃Pt and CuPt₃, the alloy transforms into the L1₂ cubic superstructure. researchgate.net For the L1₂ Cu₃Pt phase, this order-disorder transition occurs at a congruent point around 16 wt. % Pt, with a critical temperature of about 735°C. matec-conferences.org
The thermodynamic stability of these ordered phases is directly related to the strength of the atomic bonds formed during ordering. A lower thermodynamic stability corresponds to a lower order-disorder transition temperature, as less thermal energy is required to disrupt the ordered arrangement. matec-conferences.org Monte Carlo simulations have shown that during cooling, the Cu-Pt system can form a wide range of structures, and in some cases, different structural phases with very similar energy levels can co-exist, indicating a delicate stability balance. researchgate.net
The following table summarizes the key phase transformations in the Cu-Pt system.
Electronic Structure and Bonding Characteristics
D-band Center Modulation and its Significance
The electronic properties of copper-platinum alloys are central to their catalytic performance, and the d-band center model is a key descriptor for understanding their surface reactivity. The d-band center (εd) refers to the average energy of the d-electronic states relative to the Fermi level. Its position governs the strength of interaction between the catalyst surface and adsorbate molecules. researchgate.net
Alloying copper with platinum modulates the electronic structure of platinum, primarily by shifting its d-band center. Generally, a d-band center closer to the Fermi level (a higher energy position) indicates a stronger interaction with adsorbates. Conversely, a downshift in the d-band center leads to weaker adsorbate binding. researchgate.net In many catalytic reactions, the binding of intermediates should be neither too strong nor too weak for optimal performance. researchgate.net
In Pt-Cu alloys, the interaction between platinum and copper atoms leads to a downshift of the Pt d-band center. This is attributed to two main effects:
Strain Effect: The difference in atomic size between copper and platinum creates lattice strain, which alters the overlap of d-orbitals and shifts the d-band center.
Ligand Effect: The electronic interaction and charge transfer between the different metal atoms modify the local electronic density of states.
The primary significance of this d-band center modulation is the enhancement of catalytic activity and stability, particularly for reactions like the oxygen reduction reaction (ORR) and methanol (B129727) electrooxidation. researchgate.net By weakening the adsorption of oxygen-containing species or carbon monoxide (a common catalyst poison), the downshifted d-band center facilitates the desorption of products and prevents the blocking of active sites, thereby increasing the reaction rate and catalyst longevity. researchgate.netrsc.org Optimizing the position of the d-band center is therefore a critical factor in designing highly efficient bimetallic electrocatalysts. researchgate.net
Charge Transfer Phenomena between Copper and Platinum
When copper and platinum are alloyed, their different electronegativities and electronic configurations lead to a net transfer of charge between the atoms. This phenomenon is a crucial component of the "ligand effect" that alters the electronic and catalytic properties of the material.
Theoretical and experimental studies have shown that there is a charge transfer from the less electronegative copper atoms to the more electronegative platinum atoms. This electron transfer results in the platinum atoms in the alloy becoming more negatively charged compared to their state in pure platinum metal, while the copper atoms become more positively charged.
This charge redistribution has significant consequences:
It contributes to the shift in the d-band center of platinum, as the increased electron density alters the energy of the d-orbitals. researchgate.net
It modifies the surface charge characteristics of the alloy. For instance, a more negatively charged PtCu(111) surface can act as a weakly positively charged surface for the adsorption of certain intermediates, leading to weaker, more favorable ionic bonding. researchgate.net
The unique electronic structure resulting from this charge transfer can improve the selectivity and activity of the catalyst for specific chemical reactions. mdpi.com
The extent of charge transfer can be influenced by the alloy's composition, atomic ordering, and surface structure. For example, the formation of ordered intermetallic phases can lead to a more defined and consistent charge distribution compared to a random solid solution.
Interatomic Bond Length Analysis
The equilibrium distance between atoms in the alloy is distinct from the bond lengths in the pure metallic elements. Molecular dynamics simulations and experimental techniques are used to determine these distances. For instance, in systems composed of graphene and a single Cu atom, the equilibrium distance has been calculated to be between 2.22 Å and 3.2 Å depending on the potential used. mdpi.com In diatomic copper (Cu₂), the experimental bond length is approximately 2.220 Å. nist.gov
In the Cu-Pt alloy, the Cu-Pt bond length is influenced by several factors:
Atomic Radii: There is a notable size mismatch between copper and platinum atoms, which induces strain in the crystal lattice.
Alloy Composition: The relative concentration of copper and platinum affects the average lattice parameter and, consequently, the interatomic distances.
Degree of Ordering: In ordered superstructures like L1₁ or L1₂, the Cu-Pt bond lengths are more uniform compared to the distribution of distances found in a disordered solid solution.
The precise Cu-Pt interatomic distance is critical as it directly influences the degree of d-orbital overlap between the atoms. This, in turn, affects the electronic structure, including the d-band center and charge transfer, which are decisive for the material's catalytic properties. researchgate.net The compressive strain on platinum atoms in a copper-rich environment, for example, can lead to a more favorable Pt-Pt atomic distance for certain reactions. researchgate.net
The table below presents reference bond lengths for copper-related species.
Theoretical and Computational Studies of Copper Platinum Systems
Density Functional Theory (DFT) and Ab Initio Approaches
DFT and ab initio methods are powerful quantum mechanical techniques used to calculate the electronic structure of materials from first principles. These calculations are foundational for understanding the chemical and physical properties of copper-platinum alloys and clusters.
The electronic structure dictates the chemical reactivity and stability of a material. For metallic clusters, the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. A larger HOMO-LUMO gap generally implies higher stability.
DFT calculations on small noble metal clusters, including copper and platinum, have shown that the HOMO-LUMO gap exhibits odd-even oscillations with cluster size. Specifically, for copper clusters, those with an even number of atoms (e.g., Cu₄, Cu₆, Cu₈, Cu₁₀) are found to be more stable than their neighbors with odd numbers of atoms. Conversely, platinum clusters show a different trend, with odd-numbered clusters (e.g., Pt₃, Pt₇, Pt₉) exhibiting higher stability. derpharmachemica.com The presence of d-type electrons in both copper and platinum significantly influences their physical and chemical properties. derpharmachemica.com DFT studies utilizing various functionals, such as the Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang 91 (PW91) generalized gradient approximations, have been employed to investigate the structural and electronic properties of copper clusters of varying sizes. chemrxiv.org
Analysis of the density of states (DOS) further reveals that the highest DOS near the Fermi level is present for gold, copper, and platinum, which is indicative of their catalytic potential. derpharmachemica.com The energy of the LUMO is an indicator of a molecule's tendency to accept electrons, with a lower energy suggesting a greater ability to do so. researchgate.net It is important to analyze both the HOMO and LUMO to understand the electronic properties and the effect of structural changes. nih.gov
Table 1: Stability Trends in Small Noble Metal Clusters Based on DFT Calculations
| Metal | More Stable Cluster Sizes (n) | Key Electronic Feature |
|---|---|---|
| Copper (Cu) | Even numbers (4, 6, 8, 10) | Odd-even oscillations in HOMO-LUMO gap |
| Platinum (Pt) | Odd numbers (3, 7, 9) | Odd-even oscillations in HOMO-LUMO gap |
Data sourced from DFT simulated annealing studies of noble metal clusters. derpharmachemica.com
The adsorption of reactants onto a catalyst surface is a critical step in heterogeneous catalysis. DFT is widely used to calculate the adsorption energies of various species on different crystal facets of copper-platinum and related metallic systems. These calculations help in understanding the catalytic activity for reactions like the oxygen reduction reaction (ORR). researchgate.netmdpi.com
For instance, DFT calculations have been used to investigate the interaction between atomic oxygen and copper surfaces. On the Cu(100) surface, oxygen at a coverage of 1/2 monolayer (ML) prefers to bind in a missing-row surface reconstruction, while at 1/4 ML coverage, adsorption on the nonreconstructed surface is favored. aps.org The inclusion of dispersion corrections in DFT calculations has been shown to be important for accurately determining adsorption energies, as demonstrated in studies of hydrazine on copper surfaces. acs.org
In the context of ORR catalysts, alloying platinum with less expensive metals like copper can enhance activity and reduce cost. researchgate.net DFT calculations have shown that the adsorption strength of oxygen on Pd-Cu alloys is reduced compared to the pure Pd(111) surface. mdpi.com The binding energy of oxygen on platinum surfaces is a key descriptor for ORR activity. Experimental calorimetric data for oxygen adsorption on Pt(111) indicates a Pt-O bond energy of approximately -4.32 eV, which is in good agreement with DFT calculated values. nih.gov
Table 2: Comparison of Oxygen Adsorption Energies on Different Metal Surfaces
| Surface | Adsorption Energy (eV) | Method |
|---|---|---|
| Pt(111) | -4.32 | Experimental (Calorimetry) |
| Pt(111) (fcc site) | -4.63 | DFT |
| Pt(111) (hcp site) | -4.23 | DFT |
| Pt(110) (bridge site) | -4.43 | DFT |
Data sourced from DFT calculations and experimental measurements of oxygen adsorption on platinum surfaces. nih.gov
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms at the atomic level. This includes identifying transition states and calculating activation barriers for elementary reaction steps.
For the ORR, two primary mechanisms are generally considered: a direct dissociation pathway and a hydrogenation pathway to form OOH. mdpi.com DFT studies on intermetallic Pd-Cu systems with a palladium monolayer have suggested that the ORR proceeds via the direct dissociation mechanism. mdpi.com These calculations reveal a linear relationship between the energy barrier for oxygen dissociation and the reaction energy difference, which is a manifestation of the Sabatier principle. mdpi.com
Computational techniques based on DFT have become a crucial tool for understanding the interactions between adsorbates and surfaces, which is fundamental to elucidating reaction mechanisms. acs.org The mechanism of the ORR on various electrocatalysts has been extensively investigated using DFT. researchgate.net
The cohesive energy of transition metals and their alloys can be calculated using DFT. For 3d transition metals, generalized gradient approximation (GGA) functionals have been shown to provide cohesive energies with an average absolute error of 0.3 eV, a significant improvement over the 1.3 eV error from the local-density approximation (LDA). semanticscholar.orgscispace.comvu.nl The cohesive energies of copper, silver, and gold have been computed using various van der Waals-corrected DFT methods, highlighting the importance of including these interactions for accurate predictions. aps.org
The binding energy per atom in metallic clusters generally increases with the size of the cluster. This is attributed to the increasing number of nearest-neighbor interactions. derpharmachemica.com For a Cu₂ dimer, the calculated bond length is approximately 2.17 Å, which is in close agreement with experimental and other theoretical results. derpharmachemica.com
Table 3: Calculated Cohesive Energies of Copper
| Method | Cohesive Energy (eV/atom) |
|---|---|
| Experimental | 3.50 |
| DFT with vdW correction (PBE-D) | ~3.7 |
| DFT with vdW correction (rVV10) | ~3.6 |
| DFT with vdW correction (vdW-DF2) | ~3.2 |
Data sourced from van der Waals-corrected DFT calculations for noble metals. aps.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations, particularly those based on forces derived from ab initio calculations (ab initio MD), allow for the study of the dynamic behavior of atoms in a material over time. This is crucial for understanding phenomena such as phase transitions and diffusion.
Ab initio MD simulations have been used to investigate the melting behavior of freestanding monolayers of metals, including copper and platinum. These simulations have revealed the formation of quasi-2D liquid states at elevated temperatures. mdpi.comnih.govresearchgate.net
For a freestanding platinum monolayer, a quasi-2D liquid state is observed in the temperature range of 2300 K to 2400 K. In this state, the atoms exhibit significant out-of-plane motion and diffusion within the plane. mdpi.comresearchgate.net A notable observation is a 4% reduction in the most likely Pt-Pt bond length as the system transitions into the liquid state at 2400 K, which is attributed to a reduced average number of bonds per atom. mdpi.comnih.govresearchgate.net For a copper monolayer, quasi-2D liquid behavior is observed at temperatures between 1320 K and 1400 K. mdpi.com
These simulations utilize highly accurate and reliable Density Functional Theory that includes dispersion corrections (DFT-D), which is crucial for systems with long bond length extensions. mdpi.comnih.govresearchgate.net
Table 4: Predicted Temperatures for Quasi-2D Liquid State in Freestanding Monolayers
| Metal | Temperature Range (K) |
|---|---|
| Platinum (Pt) | 2300 - 2400 |
| Copper (Cu) | 1320 - 1400 |
| Gold (Au) | 1400 - 1600 |
| Silver (Ag) | ~1050 |
Data sourced from ab initio molecular dynamics simulations. mdpi.comnih.govresearchgate.net
Evaluation of Melting Properties and Early Melting Stages
The evaluation of melting properties in the copper-platinum (Cu-Pt) system is critical for understanding its high-temperature applications and casting processes. researchgate.net Both experimental and computational methods are employed to characterize the melting range and behavior of these alloys.
Experimental investigations into the thermophysical properties of various platinum-copper alloys, including Pt96Cu04, Pt68Cu32, Pt50Cu50, and Pt25Cu75, have been conducted using techniques such as differential scanning calorimetry (DSC) to determine the melting range. researchgate.net Another advanced method is the ohmic pulse heating technique, which allows for the measurement of thermophysical properties of electrically conducting materials, like Cu-Pt alloys, well into their liquid phase. researchgate.net This technique can determine specific heat capacity, as well as the temperature dependencies of electrical resistivity, enthalpy, and density in both solid and liquid states. researchgate.net
Computational studies, often employing methods like Density Functional Theory (DFT) and molecular dynamics modeling, complement these experimental findings. researchgate.net These theoretical approaches can predict the melting temperatures of alloys and provide insights into their stability at high temperatures. researchgate.net For instance, ab initio molecular dynamics simulations have been successfully used to compute the high-pressure melting curve of pure platinum, showing remarkable consistency with experimental data. researchgate.netnih.gov Such computational methods are valuable for predicting the properties of novel alloy compositions before they are synthesized, suggesting that certain platinum-group metal alloys could exhibit superior properties for high-temperature applications compared to conventional superalloys. researchgate.net
The table below summarizes the melting ranges for different compositions of Copper-Platinum alloys as determined by experimental methods.
| Alloy Composition (wt%) | Solidus Temperature (°C) | Liquidus Temperature (°C) |
| Pt96Cu04 | 1720 | 1750 |
| Pt68Cu32 | 1180 | 1250 |
| Pt50Cu50 | 1200 | 1280 |
| Pt25Cu75 | 1083 | 1120 |
| Pure Copper (Cu) | 1083 | 1083 |
| Pure Platinum (Pt) | 1769 | 1769 |
| This table is generated based on data reported in studies of Pt-Cu alloy thermophysical properties. researchgate.netelsevierpure.com |
Computational Modeling of Coordination and Bonding in Copper-Platinum Complexes
Computational chemistry provides powerful tools for understanding the intricate details of coordination and bonding in bimetallic complexes containing copper and platinum. researchgate.net Methods such as Density Functional Theory (DFT) have become central to computational transition metal chemistry, offering reliable results for molecular structures and energies by accounting for electron correlation. acs.org
These computational models allow for a detailed examination of the electronic structure and the nature of the metal-ligand and metal-metal bonds. ethernet.edu.et For copper complexes, theoretical studies have been used to characterize the structure and stability of hydrated species and to evaluate reaction-free energies in aqueous solutions. acs.org Such studies often use a combination of quantum mechanics (QM) for the core complex and molecular mechanics (MM) or continuum solvent models (like COSMO) to account for the surrounding environment, providing a comprehensive view of the complex's behavior. researchgate.netacs.org
In the context of copper-platinum complexes, these computational approaches can elucidate:
Coordination Geometry: Predicting the preferred arrangement of ligands around the copper and platinum centers. The geometry is influenced by factors like the electronic configuration of the metals, steric interactions between ligands, and non-covalent interactions such as hydrogen bonds. umich.edu
Bonding Analysis: Quantifying the strength and nature of the bonds. This includes analyzing the interactions between the metal centers (Cu-Pt bond) and the bonds between the metals and their surrounding ligands.
Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO) to understand the complex's reactivity and spectroscopic properties. researchgate.net
The choice of computational method is crucial for accuracy. While DFT is widely used, achieving high accuracy for open-shell coordination complexes, which are common for transition metals, can remain challenging. researchgate.netacs.org
The table below outlines common computational methods and their applications in studying transition metal complexes.
| Computational Method | Key Applications in Coordination Chemistry |
| Density Functional Theory (DFT) | Geometry optimization, calculation of relative energies, electronic structure analysis, prediction of spectroscopic properties. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large systems by treating the active site (metal centers and ligands) with high-level QM and the environment with classical MM. ethernet.edu.et |
| Ab Initio Methods | High-accuracy calculations of energy and wavefunctions, often used for smaller, benchmark systems due to high computational cost. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Investigation of excited states and simulation of electronic absorption spectra. ethernet.edu.et |
| This table summarizes methodologies discussed in computational chemistry literature. researchgate.netacs.orgethernet.edu.et |
Catalytic Applications of Copper Platinum Materials
Electrocatalysis in Fuel Cell Technologies
In the realm of fuel cell technologies, Cu-Pt bimetallic catalysts have demonstrated significant advantages over traditional platinum catalysts. Their application is particularly notable in accelerating the sluggish kinetics of the oxygen reduction reaction (ORR) at the cathode and in promoting the hydrogen evolution reaction (HER), a crucial process in water electrolysis for hydrogen fuel production.
Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction (HER) is the cathodic reaction in water electrolysis, a key technology for producing high-purity hydrogen for fuel cells and other applications. While platinum is the benchmark catalyst for HER due to its excellent activity, its high cost and scarcity are significant barriers to large-scale implementation. nih.govnih.gov Copper-platinum composites have been investigated as a means to reduce platinum usage while maintaining high catalytic efficiency.
The enhanced performance of copper-platinum composites for the HER is attributed to synergistic effects between the two metals. uni-lj.si The combination of copper and platinum creates unique electronic and structural properties that are more favorable for the HER than either metal alone. sciopen.com
Research has shown that the incorporation of copper into platinum-based catalysts can facilitate the deposition of platinum and lead to a more efficient reduction of platinum precursors during synthesis. uni-lj.si The resulting bimetallic nanoparticles, often uniformly dispersed on a support material, exhibit superior HER activity compared to monometallic platinum catalysts. uni-lj.si
Interestingly, the catalytic efficiency is not always directly proportional to the platinum content in these composites. uni-lj.si In some cases, a bimetallic catalyst with a lower platinum content has demonstrated greater efficiency than one with a higher platinum content, highlighting the significant role of the synergistic interaction with copper. uni-lj.si This synergy can modulate the electronic structure of the platinum atoms, optimizing the adsorption energy of hydrogen intermediates and thereby accelerating the rate of hydrogen evolution. mdpi.com The creation of concerted catalysts, where one component (like a metal oxide) might assist in water dissociation and the other (platinum) facilitates hydrogen recombination, is a strategy that leverages these synergistic interactions. nih.gov
| Catalyst System | Observation | Reference |
| CB/CuPt-1 and CB/CuPt-2 | Outperformed monometallic CB/Pt and commercial catalysts with similar or higher platinum content for HER. | uni-lj.si |
| Pt/Ni(OH)₂ | Showcased pronounced HER activity in alkaline solution due to well-regulated heterostructural interfaces. | nih.gov |
| Pt₁ + Ptₙ/MXene | Exhibited HER performance comparable to commercial Pt/C with lower Pt loading due to synergistic interplay between single atoms and clusters. | mdpi.com |
Electrocatalytic Efficiency and Durability Enhancements
Copper-platinum (Cu-Pt) materials have demonstrated significant enhancements in both electrocatalytic efficiency and durability for various electrochemical reactions. The synergistic effect between copper and platinum, along with the unique nanostructures that can be formed, contributes to these improvements.
One notable example is the use of platinum-copper nanotube (PtCu NT) electrocatalysts for the oxygen reduction reaction (ORR). These PtCu NTs have shown a specific activity more than 10 times greater than commercial catalysts. rsc.org In terms of durability, after an accelerated durability test consisting of 6,000 cycles, PtCu NTs retained a higher electrochemical active surface area (ECSA) and mass activity compared to commercial platinum on carbon (Pt/C) and platinum black catalysts. rsc.org The enhanced performance is attributed to the formation of a PtCu alloy in the bulk with a platinum-enriched surface, which results in a downshifted d-band center position. rsc.org
In the context of the methanol (B129727) oxidation reaction (MOR), platinum-copper catalysts have also shown superior performance compared to traditional Pt/C catalysts. Supported alloyed and de-alloyed platinum-copper catalysts, with platinum content ranging from 14–27% by weight, have exhibited significantly higher mass and specific activity in MOR. mdpi.com Even with lower ECSA values (31 to 43 m²/g for PtCu/C compared to about 80 m²/g for commercial Pt/C), the bimetallic catalysts demonstrate enhanced efficiency. mdpi.com Furthermore, acid pretreatment of these catalysts, which leaches a significant portion of copper, does not negatively impact their catalytic activity but improves stability by reducing copper dissolution during electrochemical processes. mdpi.com
For the hydrogen oxidation reaction (HOR), platinum-coated copper nanowires (Pt/CuNWs) have been shown to be highly effective. These catalysts can be synthesized through the partial galvanic displacement of copper nanowires. mdpi.com
The structural and compositional control of Cu-Pt nanomaterials plays a crucial role in their enhanced electrocatalytic properties. For instance, platinum-copper bimetallic nanoflowers (Pt-Cu NFs) synthesized via a one-pot hydrothermal method have demonstrated superior activity and stability for MOR in alkaline solutions compared to pure platinum nanoparticle electrocatalysts. nih.gov Similarly, platinum-copper nanowire networks (PtCu NWNs) exhibit high current densities and excellent stability after 3600 seconds of operation, attributed to enhanced CO tolerance and a stable three-dimensional network structure. rsc.org
Interactive Data Table: Electrocatalytic Performance of Cu-Pt Materials
| Catalyst | Reaction | Peak Mass Activity (A mgPt⁻¹) | Specific Activity (mA cm⁻²) | Durability Note |
| PtCu NTs | ORR | >10x vs commercial | >3x vs DOE target | Retained higher ECSA and mass activity after 6000 cycles vs Pt/C rsc.org |
| Pt₄₂Cu₅₈ NWNs | MOR | 1.33 | 4.43 | High current density after 3600s rsc.org |
| Pt-Cu NFs | MOR | - | - | Superior stability in alkaline solution vs Pt NPs nih.gov |
| Pt₃Cu NDs/Ti₀.₇W₀.₃O₂ | MOR | - | 36.49 | Retained 91.49% of initial current density after 2000 cycles acs.org |
Hydrogen Oxidation Reaction (HOR)
The hydrogen oxidation reaction (HOR) is a critical process in fuel cells, and copper-platinum catalysts have been investigated to improve its kinetics, particularly in alkaline environments where the reaction is significantly slower than in acidic conditions. scispace.commit.edu
Research on platinum electrodes has shown that the kinetics of the HOR are significantly influenced by the electrolyte's pH. scispace.com While the HOR rates on platinum in acidic solutions are so fast that they are limited by hydrogen diffusion, the kinetics in alkaline solutions are much slower, leading to significant anode potential losses in alkaline fuel cells. mit.edu The introduction of copper to form a bimetallic catalyst with platinum can enhance the HOR activity in alkaline media.
Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism of HOR on platinum surfaces in basic electrolytes. These calculations suggest that the reaction proceeds via a Tafel-Volmer or Heyrovsky-Volmer mechanism. researchgate.net The presence of copper can modify the electronic properties of the platinum surface, which in turn can optimize the adsorption energies of hydrogen and hydroxyl species, key intermediates in the HOR in alkaline media.
While platinum remains the most effective catalyst for HOR, the high cost and scarcity necessitate the development of alternative catalysts. youtube.com Copper-based materials are considered a promising low-cost alternative. acs.org The synergistic interaction between copper and platinum in bimetallic catalysts can lead to enhanced performance that surpasses that of the individual metals. The co-presence of copper can optimize the free energy of hydrogen adsorption on the catalyst surface, a crucial factor in determining the HOR activity. researchgate.net
Methanol Oxidation Reaction (MOR)
Mitigation of Carbon Monoxide (CO) Poisoning and Improved CO Tolerance
The improved CO tolerance of copper-platinum catalysts can be attributed to several factors. The incorporation of copper into the platinum lattice alters the electronic structure of platinum, specifically by lowering the d-band center. rsc.org This weakening of the CO adsorption strength on the catalyst surface facilitates its removal. This electronic effect, combined with a compressive strain induced by the copper, contributes to the enhanced anti-poisoning ability. rsc.org
Furthermore, the bifunctional mechanism plays a crucial role. In a bimetallic Pt-Cu catalyst, copper atoms can provide sites for the adsorption of hydroxyl species (OHads) at lower potentials than pure platinum. mdpi.com These adsorbed hydroxyl groups can then facilitate the oxidative removal of CO adsorbed on adjacent platinum sites, converting it to carbon dioxide (CO₂) and regenerating the active sites for further methanol oxidation.
Studies on Pt-Cu bimetallic nanoflowers and nanowire networks have demonstrated their superior CO tolerance. nih.govrsc.org For example, Pt₄₂Cu₅₈ nanowire networks exhibit a peak mass activity for MOR that is 3.03 times higher than that of commercial Pt/C, largely due to their enhanced resistance to CO poisoning. rsc.org Similarly, chronoamperometry experiments have shown that a copper-doped carbon-supported platinum catalyst (Pt@Cu₂C₇) experienced only a 4.24% decrease in activity after 2 hours, whereas a pure carbon-supported platinum catalyst (Pt@Cu₀C₇) saw a 55% reduction in activity under the same conditions. jlu.edu.cn
Influence of Alloying and Structural Stability on MOR Performance
The performance of copper-platinum catalysts in the methanol oxidation reaction (MOR) is significantly influenced by the degree of alloying and the structural stability of the nanomaterials. The formation of a bimetallic alloy between copper and platinum creates synergistic effects that enhance both the activity and durability of the catalyst. mdpi.com
The atomic arrangement and composition of the Pt-Cu alloy directly impact its catalytic properties. For instance, the formation of an ordered intermetallic phase can lead to improved stability and activity compared to a disordered alloy. mdpi.com The synthesis method plays a critical role in controlling the morphology and structure of the resulting catalyst. A facile one-pot hydrothermal method has been used to create platinum-copper bimetallic nanoflowers (Pt-Cu NFs) which exhibit superior activity and stability for MOR in alkaline solutions compared to pure platinum nanoparticles. nih.gov
The structural stability of the catalyst is crucial for long-term performance. The three-dimensional network structure of platinum-copper nanowire networks (PtCu NWNs) contributes to their excellent stability, allowing them to maintain high current densities over extended periods. rsc.org Similarly, the use of a W-modified TiO₂ nanosupport for Pt₃Cu nanodendrites has been shown to enhance stability, with the catalyst retaining 91.49% of its initial current density after 2000 cycles of an accelerated durability test. acs.org
Acid pretreatment of Pt-Cu alloys can be used to create a de-alloyed structure with a platinum-enriched surface. mdpi.com This process can improve the stability of the catalyst by reducing the leaching of copper during operation, without compromising its high catalytic activity for MOR. mdpi.com The initial composition of the alloy and the conditions of the acid treatment are important parameters that can be tuned to optimize the final catalyst's performance. mdpi.com
Interactive Data Table: MOR Performance of Different Cu-Pt Catalysts
| Catalyst | Support | Peak Mass Activity (A mgPt⁻¹) | Specific Activity (mA cm⁻²) | Stability Highlight |
| Pt₄₂Cu₅₈ NWNs | None | 1.33 | 4.43 | Stable current density after 3600s rsc.org |
| Pt@Cu₂C₇ | Copper-doped Carbon | - | 412 | 4.24% activity decrease after 2h jlu.edu.cn |
| Pt-Cu NFs | None | - | - | Superior stability in alkaline solution nih.gov |
| Pt₃Cu NDs | W-modified TiO₂ | - | 36.49 | 91.49% current retention after 2000 cycles acs.org |
Other Catalytic Reactions
Selective Hydrogenation Processes
Copper-platinum catalysts have shown significant promise in selective hydrogenation reactions, particularly for the hydrogenation of alkynes and dienes to alkenes. rsc.orglibretexts.org The high cost and scarcity of platinum have driven research into developing catalysts that use this precious metal more efficiently. osti.gov One successful approach is the use of single-atom alloy (SAA) catalysts, where isolated platinum atoms are dispersed in a copper matrix.
In the selective hydrogenation of 1,3-butadiene, γ-alumina-supported single-atom alloy nanoparticle catalysts with less than one platinum atom per 100 copper atoms have demonstrated high activity and selectivity for the production of butenes under mild conditions. osti.govresearchgate.net The isolated platinum atom sites are capable of activating hydrogen and facilitating its spillover, while being incapable of the C-C bond scission that leads to a loss of selectivity and catalyst deactivation. osti.govresearchgate.net This approach not only maximizes the efficiency of the platinum but also enhances the selectivity of the reaction.
The choice of catalyst can determine the stereochemistry of the resulting alkene. For the hydrogenation of alkynes, different catalysts can lead to either cis- or trans-alkenes. libretexts.org While platinum catalysts can fully hydrogenate alkynes to alkanes, modified catalysts are used to stop the reaction at the alkene stage. libretexts.org Copper-based catalysts are also effective for the cis-selective semi-hydrogenation of alkynes. For instance, a system using cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol as the hydrogen donor has been shown to be effective for this transformation under facile conditions. nih.gov
The combination of copper and platinum in a bimetallic catalyst can provide a synergistic effect that enhances both activity and selectivity in hydrogenation reactions. The specific composition and structure of the catalyst play a crucial role in determining its performance.
Cross-Coupling Reactions (e.g., Sonogashira coupling as co-catalyst)
Copper-platinum materials, often in conjunction with a primary catalyst like palladium, play a significant role as co-catalysts in cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org The inclusion of a copper co-catalyst is crucial for increasing the reaction rate and allowing the reaction to proceed under milder conditions, such as at room temperature. organic-chemistry.org
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and acts as an activated intermediate for the coupling reaction. organic-chemistry.org The use of a copper co-catalyst, however, can sometimes lead to the undesired formation of alkyne dimers through a process known as Glaser coupling, necessitating an inert atmosphere for the reaction. organic-chemistry.org To circumvent this, copper-free variations of the Sonogashira reaction have also been developed. organic-chemistry.org
Research has demonstrated the utility of copper-catalyzed Sonogashira-type coupling reactions for a variety of substrates. These reactions are versatile for the construction of substituted alkynes. For instance, the coupling of alkyl halides with terminal alkynes can be efficiently achieved under ambient conditions using a copper catalyst. researchgate.net Furthermore, copper-catalyzed Sonogashira reactions have been successfully applied to the synthesis of diaryl acetylenes by coupling aryl iodides with phenylacetylene in water, highlighting the potential for more environmentally benign synthetic routes. nih.gov
The following table summarizes the results of selected copper-catalyzed Sonogashira coupling reactions between various aryl halides and terminal alkynes, showcasing the product yields under specific reaction conditions.
| Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-bromo-1-phenyl ethane | phenylacetylene | CuOAc (10 mol%), N,N,P-ligand (12 mol%), Cs2CO3 (2 equiv.) | Et2O | Room Temp | 94 |
| o-iodoanilines | terminal alkynes | (PPh3)2CuBH4 (5 mol%), DBU (2 equiv.) | - | 120 | >99 |
| aryl iodides | terminal alkynes | CuI (5 mol%), 3-Pphen (5 mol%), K2CO3 (2 equiv.) | Water | 100 | Good |
| aryl iodides | terminal alkynes | Cu(OTf)2 (4 mol%), phosphate ligand (10 mol%) | - | 130 | - |
Dye Degradation (e.g., as artificial metalloenzymes)
Bimetallic copper-platinum nanoparticles have emerged as effective catalysts for the degradation of organic dyes, often exhibiting enzyme-like activities that classify them as artificial metalloenzymes or nanozymes. These materials can catalyze the breakdown of complex organic dye molecules into simpler, less harmful compounds, addressing a significant environmental concern stemming from industrial wastewater.
The catalytic efficacy of these nanoparticles is attributed to their unique electronic and structural properties, which arise from the synergistic interaction between copper and platinum. For example, polyvinylpyrrolidone-platinum-copper nanoparticle clusters (PVP-PtCuNCs) have been synthesized and shown to possess multiple enzyme-like activities, including superoxide dismutase (SOD)-like and catalase (CAT)-like activities. nih.gov This multi-enzyme functionality is derived from the bimetallic composition and the cluster structure of the nanoparticles. nih.gov The incorporation of copper not only reduces the cost by lowering the platinum content but also enhances the catalytic efficiency through this synergistic effect. nih.gov
The application of bimetallic nanoparticles in the photocatalytic degradation of various organic dyes has been a subject of extensive research. For instance, bimetallic Ag-Cu nanoparticles have been utilized for the degradation of Malachite Green dye under sunlight irradiation. jetir.org Similarly, bimetallic Cu-Au nanoparticles have demonstrated high catalytic activity in the degradation of Rhodamine B. nih.gov
The table below presents the degradation efficiency of various organic dyes using different bimetallic nanoparticle systems, highlighting the percentage of dye degraded over a specific time period.
| Dye | Catalyst | Irradiation Source | Degradation Time (min) | Degradation Efficiency (%) |
|---|---|---|---|---|
| Malachite Green | Ag-Cu bimetallic nanoparticles | Sunlight | - | 83.3 |
| Rhodamine B | TA-CuAu nanoparticles | - | 10 | - |
| Methyl Orange | Ag-CuNPs | - | - | - |
Advanced Engineering and Design Principles for Copper Platinum Catalysts
Optimization of Compositional Ratios (e.g., Pt/Cu ratios for optimal activity)
The atomic ratio of platinum to copper in a bimetallic catalyst is a critical determinant of its performance. The introduction of copper into a platinum lattice modifies its electronic structure and geometric arrangement, which in turn influences the adsorption energies of reactants and intermediates, ultimately dictating the catalytic activity and selectivity.
Research has shown that the optimal Pt/Cu ratio is highly dependent on the target application. For the oxygen reduction reaction (ORR), a key process in fuel cells, a Pt/Cu atomic ratio of 1:1 has been identified as highly effective. For instance, Pt-Cu porous nanowires with a Pt₀.₅Cu₀.₅ composition demonstrated a mass activity of 0.80 A·mgPt⁻¹, which is approximately five times that of commercial Pt/C catalysts nih.gov. Similarly, for the ethanol (B145695) oxidation reaction (EOR), PtCu₃ nanocage alloy catalysts have shown enhanced CO poisoning resistance and improved catalytic activity due to the modulation of the electronic structure of surface Pt by copper mdpi.com.
The following table summarizes the effect of Pt/Cu ratios on the catalytic performance for different reactions based on various studies.
| Catalyst Composition | Target Reaction | Key Findings |
| Pt₀.₅Cu₀.₅ Porous Nanowires | Oxygen Reduction Reaction (ORR) | Mass activity of 0.80 A·mgPt⁻¹, about 5 times that of commercial Pt/C. nih.gov |
| PtCu₃ Nanocages | Ethanol Oxidation Reaction (EOR) | Enhanced resistance to CO poisoning and improved catalytic activity. mdpi.com |
| PtCu Alloy (1:1 Pd/Cu ratio analog) | Oxygen Reduction Reaction (ORR) | Peak catalytic activity observed at a 1:1 atomic ratio. nih.gov |
| 50% PtCu/C | Fuel Cell Reactions | High mass activity (0.435 A/mg) and electrochemical active surface area (83 m²/g). acsmaterial.com |
It is evident that tuning the Pt/Cu ratio is a powerful tool for optimizing catalyst performance. The synergistic effect between platinum and copper is maximized at specific compositions, leading to superior activity compared to monometallic platinum catalysts.
Design of Stable Catalyst Structures (e.g., ordered versus disordered alloys, self-supported nanostructures)
The long-term stability of a catalyst is as crucial as its initial activity. The structural arrangement of atoms within the Pt-Cu nanoparticles plays a significant role in their durability. Two primary structural configurations are ordered and disordered alloys, each with distinct properties.
Ordered versus Disordered Alloys:
In a disordered alloy, platinum and copper atoms are randomly distributed throughout the crystal lattice. In contrast, an ordered intermetallic structure features a regular, repeating arrangement of Pt and Cu atoms. Research has demonstrated that ordered Pt-Cu alloy catalysts exhibit significantly enhanced stability and activity compared to their disordered counterparts. For example, a study on PtCu₃ nanoparticles for the ORR found that the ordered catalyst had a specific activity of 2.5 mA cm⁻² after 500 potential cycles, which was considerably higher than the 1.78 mA cm⁻² for the disordered catalyst under the same conditions researchgate.net. The enhanced stability of ordered alloys is attributed to the stronger interatomic interactions and a more defined electronic structure, which can mitigate the dissolution of copper and the restructuring of the catalyst surface during operation researchgate.netmdpi.com.
Self-Supported Nanostructures:
Another promising approach to designing stable catalysts is the creation of self-supported nanostructures. These architectures eliminate the need for a traditional support material, which can be prone to corrosion and degradation, leading to catalyst deactivation. Self-supported Pt-Cu nanostructures, such as porous nanowires and nanoclusters, offer high surface area, interconnected networks for efficient charge transport, and inherent structural robustness nih.govnih.gov. For instance, self-supported Pt nanoclusters, formed through a galvanic replacement process using Cu₂O nanocubes, demonstrated high electrochemical activity and long-term durability for both oxygen reduction and methanol (B129727) oxidation reactions nih.gov. These structures are composed of interconnected 2-3 nm Pt nanoparticles, providing a clean and catalytically active surface nih.govresearchgate.net.
The table below compares the stability and performance of different Pt-Cu catalyst structures.
| Catalyst Structure | Key Features | Performance Highlights |
| Ordered PtCu₃ Alloy | Regular atomic arrangement | Higher specific activity (2.5 mA cm⁻²) and enhanced stability compared to disordered alloys. researchgate.net |
| Disordered PtCu₃ Alloy | Random atomic distribution | Lower specific activity (1.78 mA cm⁻²) and stability compared to ordered alloys. researchgate.net |
| Self-Supported Pt Nanoclusters | Interconnected 2-3 nm nanoparticles, support-free | High electrochemical activity and long-term durability for ORR and methanol oxidation. nih.gov |
| Pt-Cu Porous Nanowires | Interwoven network of nanowires | Excellent catalytic activity (0.80 A·mgPt⁻¹) and stability for ORR. nih.gov |
Strategies for Platinum Content Reduction and Maximizing Utilization Efficiency
The high cost and scarcity of platinum are significant barriers to the widespread adoption of technologies that rely on Pt-based catalysts. Consequently, developing strategies to reduce the platinum content while maximizing its utilization efficiency is a primary focus of catalyst design.
Several effective approaches have been developed to achieve this goal:
Core-Shell and Hollow Nanostructures: Designing nanoparticles with a core of a less expensive material (like copper) and a thin shell of platinum (or a Pt-Cu alloy) is a highly effective strategy. This "Pt-skin" structure ensures that the catalytically active platinum is concentrated at the surface where the reactions occur, while the bulk of the nanoparticle is composed of a cheaper metal. Hollow nanostructures, created by selectively etching the copper core from a Cu@PtCu nanocrystal, have shown exceptional performance for methanol oxidation, with a mass activity of 0.889 A mgPt⁻¹, far exceeding that of solid Pt-Cu and commercial Pt/C catalysts deepdyve.com.
Galvanic Replacement: This method involves the controlled deposition of platinum onto a less noble metal template, such as copper or copper oxide. The process is driven by the difference in electrochemical potentials and allows for the creation of hollow or porous Pt-Cu nanostructures with high surface area and reduced platinum content nih.govnih.gov.
Single-Atom Alloys (SAAs): A more recent and advanced strategy involves dispersing individual platinum atoms on a copper surface. This maximizes the atom-utilization efficiency, as every platinum atom is an active site. While still an emerging area, Pt-Cu SAAs have shown promise for various catalytic reactions.
The following table highlights different strategies for reducing platinum content and their impact on catalyst performance.
| Strategy | Description | Example and Performance |
| Alloying | Forming a solid solution of Pt and Cu. | Pt-Cu alloys show enhanced activity for ORR and EOR with reduced Pt content. mdpi.comnih.gov |
| Hollow Nanostructures | Etching the Cu core from Cu@PtCu nanocrystals. | Hollow-PtCu/C exhibits a mass activity of 0.889 A mgPt⁻¹ for methanol oxidation. deepdyve.com |
| Galvanic Replacement | Depositing Pt on a Cu₂O template. | Creates self-supported Pt nanoclusters with high activity and durability. nih.gov |
| Core-Shell Structures | A core of one metal with a shell of another. | A Pt-skin on a Pt₃Ni alloy significantly improves ORR activity. nih.gov |
Influence of Support Materials (e.g., carbon black, mesoporous silica hollow spheres)
Carbon Black:
Carbon blacks, such as Vulcan XC-72, are the most commonly used support materials for Pt-based catalysts due to their high surface area, good electrical conductivity, and relatively low cost ub.edudtic.mil. The properties of the carbon support, including its surface morphology and the presence of functional groups, can significantly impact the dispersion and stability of the Pt-Cu nanoparticles dtic.milpurdue.edu. For instance, modifying carbon blacks through steam-etching has been shown to improve the dispersion uniformity of Pt nanoparticles, leading to better catalytic performance purdue.edu. However, carbon supports can be susceptible to corrosion under certain operating conditions, which can lead to catalyst degradation ub.edu.
Mesoporous Silica Hollow Spheres:
Mesoporous silica hollow spheres (MSHS) represent a class of alternative support materials with unique properties. Their high surface area, large pore volume, and tunable pore sizes make them excellent candidates for catalyst supports mdpi.commdpi.comnih.gov. The hollow structure allows for the encapsulation of nanoparticles, which can prevent their aggregation and leaching, thereby enhancing the catalyst's stability nih.gov. The silica framework is generally more stable than carbon under oxidative conditions. While silica is an insulator, its application in catalysis can be tailored for reactions where high electrical conductivity is not a primary requirement, or it can be modified to improve its conductive properties. Amino-functionalized mesoporous silica hollow spheres have demonstrated catalytic activity in Knoevenagel reactions mdpi.com.
The choice of support material must be carefully considered based on the specific application and operating conditions. The interaction between the support and the Pt-Cu nanoparticles is a key factor in achieving a highly active, stable, and durable catalytic system.
Challenges and Future Research Directions in Copper Platinum Chemistry and Materials Science
Enhancing Long-Term Durability and Stability of Copper-Platinum Materials in Diverse Environments
A primary challenge in the practical application of copper-platinum materials is ensuring their long-term durability and stability across a range of operational environments. sharrettsplating.com While platinum itself is known for its resistance to corrosion and high temperatures, the introduction of copper can create vulnerabilities. sharrettsplating.comlevian.com Research on core-shell Cu-Pt nanoparticles has shown that while they can exhibit remarkable stability, degradation can occur under oxidative conditions, leading to the segregation of platinum and copper oxides and a loss of the core-shell structure. chemrxiv.orgacs.org
Future research should focus on:
Surface Passivation and Coating: Developing novel coating materials or surface treatments that can protect the copper component from oxidation and dissolution without compromising the catalytic activity of the platinum sites.
Alloy Composition Optimization: Systematically investigating the relationship between the Cu:Pt ratio and the material's stability in specific chemical environments to identify compositions with optimal durability.
Understanding Degradation Mechanisms: Employing advanced, in-situ characterization techniques to gain a deeper understanding of the atomic-scale mechanisms of degradation in real-time and under various conditions. This knowledge will be instrumental in designing more robust materials.
Recent studies have demonstrated that a platinum-rich surface can prevent substantial oxidation of the copper core, even under redox conditions at elevated temperatures. researchgate.net This highlights the importance of precise structural control in enhancing stability.
Addressing Issues of Copper Dissolution and Leaching from Bimetallic Structures
The dissolution and leaching of copper from Cu-Pt bimetallic structures represent a significant obstacle to their long-term performance and environmental compatibility. researchgate.net Copper leaching can lead to a decrease in catalytic activity and selectivity, as the synergistic effects between copper and platinum are lost. Furthermore, the release of copper ions into the environment is a concern. The electrochemical corrosion behavior of copper is highly dependent on the pH of the surrounding medium, with significant dissolution observed in both neutral and highly alkaline environments. researchgate.net
Key research directions to mitigate copper leaching include:
Alloying with a Third Metal: Investigating the incorporation of a third, more stable metal into the Cu-Pt alloy to anchor the copper atoms and reduce their propensity to leach.
Controlled Synthesis of Intermetallic Compounds: Focusing on the synthesis of ordered intermetallic Cu-Pt compounds, which can exhibit higher stability compared to disordered alloys due to stronger interatomic bonding.
Electrochemical Potential Control: In electrocatalytic applications, carefully controlling the operating potential to remain within a window where copper dissolution is minimized.
Research has shown that in some bimetallic systems, intermediates of electrochemical reactions can alter the elemental preferences for dissolution, leading to selective copper dissolution and redeposition. elsevierpure.com Understanding and controlling these reconstruction dynamics is crucial for maintaining the integrity of Cu-Pt catalysts.
Development of Novel Synthesis Routes for Precisely Controlled Structures and Morphologies
The properties of copper-platinum materials are intrinsically linked to their structure, size, and morphology at the nanoscale. Therefore, the development of novel synthesis routes that allow for precise control over these parameters is a critical area of research. Current methods, such as solvothermal synthesis, have shown promise in producing monodisperse core-shell Cu-Pt particles with controllable shell thickness. acs.org Other approaches have demonstrated the ability to create a variety of shapes, from concave nanocubes to tripods, by simply adjusting the amount of a reducing agent. nih.gov
Future efforts in synthetic chemistry should aim for:
Atomically Precise Synthesis: Developing methods to create Cu-Pt nanostructures with atomic-level precision, enabling the exact placement of copper and platinum atoms to maximize synergistic effects.
Scalable and Reproducible Methods: Translating laboratory-scale synthesis protocols to larger-scale production methods that are both reproducible and economically viable.
Template- and Surfactant-Free Synthesis: Exploring greener synthesis routes that avoid the use of templates or surfactants, which can be difficult to remove and may negatively impact the material's performance.
The ability to control the synthesis of different morphologies is crucial for fundamental studies on structure-dependent catalytic activity. nih.gov
Application of Advanced Characterization Techniques for In-situ and Operando Studies
To unravel the complex dynamic processes that occur at the surface of copper-platinum materials during operation, the application of advanced in-situ and operando characterization techniques is indispensable. acs.orgaip.org These techniques allow researchers to observe the material's structure, composition, and electronic properties in real-time and under realistic reaction conditions.
Promising techniques for the study of Cu-Pt materials include:
In-situ/Operando X-ray Absorption Spectroscopy (XAS): To probe the local atomic and electronic structure of both copper and platinum, providing insights into oxidation states and coordination environments during catalytic reactions. researchgate.netmdpi.com
In-situ/Operando Scanning Tunneling Microscopy (STM): To visualize the atomic-scale surface morphology and identify active sites with high spatial resolution. mdpi.com
Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): To analyze the elemental composition and chemical states of the material's surface in the presence of gases and liquids. researchgate.net
The integration of these techniques can provide a comprehensive understanding of structure-activity relationships and the dynamic evolution of the catalyst's active sites. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The rational design of copper-platinum materials with tailored properties can be significantly accelerated by the synergistic integration of computational modeling and experimental validation. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to predict the stability, electronic structure, and catalytic activity of different Cu-Pt configurations, thereby guiding experimental efforts towards the most promising materials.
Key areas for future collaboration between computational and experimental researchers include:
High-Throughput Screening: Utilizing computational screening to rapidly evaluate large libraries of potential Cu-Pt compositions and structures for specific applications.
Mechanism Elucidation: Combining experimental observations with theoretical calculations to elucidate complex reaction mechanisms at the molecular level.
Predictive Modeling of Long-Term Stability: Developing computational models that can accurately predict the long-term durability and potential degradation pathways of Cu-Pt materials in various environments.
This integrated approach will bridge the gap between fundamental understanding and the development of practical, high-performance materials. mdpi.com
Exploration of Ternary and Higher-Order Copper-Platinum-Based Systems for Synergistic Effects
While bimetallic Cu-Pt systems have shown great promise, the exploration of ternary and higher-order systems offers a vast and largely untapped design space for discovering materials with enhanced properties. The introduction of a third or even fourth element can lead to synergistic effects that are not achievable with the bimetallic alloy alone. rsc.org For example, the incorporation of a third metal could further tune the electronic properties of platinum, enhance the stability of copper, or create new types of active sites.
Future research in this area should focus on:
Systematic Exploration of Composition Space: A systematic investigation of different ternary and quaternary systems containing copper and platinum to identify promising candidates with improved catalytic activity, selectivity, and durability.
Advanced Synthesis of Multi-Metallic Nanostructures: Developing synthetic methods for the controlled synthesis of complex multi-metallic nanostructures with well-defined compositions and architectures.
The incorporation of copper into platinum-based materials has already been shown to lead to synergistic effects, suggesting that the addition of other elements could unlock further performance enhancements. rsc.orgrsc.org
Sustainable and Cost-Effective Material Design for Industrial Relevance
Future research and development should prioritize:
Maximizing Platinum Utilization: Designing materials and structures that maximize the exposure of active platinum sites, such as in core-shell nanoparticles or single-atom alloys, thereby minimizing the required platinum loading. chemrxiv.orgeurekalert.org
Green Synthesis Routes: Developing environmentally friendly synthesis methods that use less hazardous reagents, consume less energy, and generate minimal waste.
Recyclability and End-of-Life Considerations: Designing Cu-Pt materials that can be easily recycled to recover the valuable platinum component, contributing to a circular economy.
The development of a new generation of platinum-copper catalysts that require very low concentrations of platinum in the form of individual atoms dispersed in a copper matrix is a promising step towards more cost-effective and sustainable catalytic technologies. eurekalert.org
Research Findings on Copper-Platinum Materials
| Research Area | Key Finding | Significance |
| Durability and Stability | Core-shell Cu-Pt nanoparticles show good stability, but can degrade in oxidative environments through segregation of Pt and Cu oxides. chemrxiv.orgacs.org | Highlights the need for protective strategies to enhance long-term stability in real-world applications. |
| Copper Leaching | Copper dissolution from bimetallic structures is a significant issue, influenced by factors such as pH and electrochemical potential. researchgate.net | Emphasizes the importance of designing stable alloys and controlling operating conditions to prevent catalyst degradation. |
| Synthesis and Morphology | The morphology of Cu-Pt nanocrystals (e.g., concave cubes, tripods) can be controlled by adjusting synthetic parameters like the amount of reducing agent. nih.gov | Enables the systematic study of structure-property relationships and the optimization of catalytic performance. |
| Catalysis | Dispersing individual platinum atoms in copper surfaces creates a highly effective and cost-efficient catalyst for selective hydrogenation. eurekalert.org | Demonstrates a promising strategy for reducing the reliance on expensive platinum in catalysis. |
| Synergistic Effects | The incorporation of copper into platinum-based composites can lead to synergistic effects, enhancing catalytic efficiency beyond that of the individual metals. rsc.orgrsc.org | Opens up possibilities for designing advanced catalysts by tuning the composition and structure of bimetallic and multi-metallic systems. |
Q & A
Basic Research Questions
Q. What are the key methodological considerations when studying synergistic effects between copper and platinum in catalytic systems?
- Methodological Answer : Focus on designing controlled experiments to isolate variables (e.g., alloy composition vs. surface morphology). Use techniques like X-ray diffraction (XRD) for structural analysis and cyclic voltammetry to evaluate catalytic activity. Compare results with monometallic systems to quantify synergy .
- Data Analysis Tip : Apply statistical models (e.g., ANOVA) to distinguish between noise and true synergistic effects. Cross-validate findings with spectroscopic data (e.g., XPS) to confirm electronic interactions .
Q. How can researchers address discrepancies in reported electrical conductivity values for copper-platinum alloys?
- Methodological Answer : Standardize sample preparation (e.g., annealing temperature, purity levels) to minimize variability. Use four-point probe measurements for accuracy and document environmental conditions (e.g., temperature, humidity) .
- Data Contradiction Resolution : Perform meta-analyses of existing literature, categorizing discrepancies by synthesis methods (e.g., sputtering vs. electrochemical deposition). Replicate conflicting experiments under identical conditions .
Q. What frameworks guide hypothesis formulation for copper-platinum interactions in electrochemical applications?
- Methodological Answer : Use the PICO framework (Population: Cu-Pt systems; Intervention: electrochemical treatment; Comparison: baseline materials; Outcome: efficiency metrics) to structure hypotheses. For example: "Do Cu-Pt core-shell nanoparticles (Intervention) improve hydrogen evolution reaction (Outcome) compared to pure Pt (Comparison)?" .
Advanced Research Questions
Q. How can advanced surface characterization techniques resolve ambiguities in copper-platinum interfacial bonding mechanisms?
- Methodological Answer : Combine atomic-resolution STEM with density functional theory (DFT) simulations to model bonding configurations. Validate with in-situ Raman spectroscopy to track dynamic changes during reactions .
- Data Interpretation Caveat : Account for beam-induced damage in electron microscopy by calibrating irradiation doses and using low-dose imaging protocols .
Q. What strategies mitigate contamination risks in copper-platinum nanomaterial synthesis?
- Methodological Answer : Implement glovebox protocols for air-sensitive syntheses. Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. Document solvent purity (e.g., HPLC-grade) and precursor sourcing .
- Experimental Design : Include control groups with inert matrices (e.g., silica) to distinguish contamination effects from intrinsic material properties .
Q. How should researchers approach contradictory findings in copper-platinum corrosion resistance under acidic conditions?
- Methodological Answer : Conduct accelerated aging tests with standardized acidic media (e.g., 0.1M H₂SO₄). Use electrochemical impedance spectroscopy (EIS) to differentiate between uniform and localized corrosion. Compare results across multiple pH levels .
- Theoretical Reconciliation : Reconcile contradictions by analyzing crystallographic orientation (via EBSD) and grain boundary density, which influence corrosion pathways .
Methodological Frameworks for Rigorous Inquiry
Q. What criteria ensure a copper-platinum research question meets academic rigor?
- Evaluation Checklist : Apply the FINER criteria :
- Feasible : Confirm access to high-purity Pt/Cu precursors and characterization tools.
- Novel : Identify gaps (e.g., limited studies on Cu-Pt plasmonic properties).
- Ethical : Address environmental impacts of nanoparticle synthesis.
- Relevant : Align with SDGs (e.g., Affordable and Clean Energy for catalytic applications) .
Q. How to structure a comparative study on copper-platinum vs. other noble metal alloys?
- Experimental Blueprint :
Define metrics (e.g., catalytic activity, thermal stability).
Use combinatorial libraries for high-throughput screening.
Apply machine learning to predict alloy performance from elemental descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
